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  • Product: 5-Iodo-2-methoxy-4-methylpyridine
  • CAS: 1092978-69-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 5-Iodo-2-methoxy-4-methylpyridine

Abstract This technical guide provides a detailed examination of the mass spectrometric behavior of 5-Iodo-2-methoxy-4-methylpyridine (C₇H₈INO, Exact Mass: 248.9651 u). As a substituted pyridine, this compound holds rele...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 5-Iodo-2-methoxy-4-methylpyridine (C₇H₈INO, Exact Mass: 248.9651 u). As a substituted pyridine, this compound holds relevance for researchers in medicinal chemistry and materials science. Understanding its fragmentation pathways under different ionization conditions is crucial for its unambiguous identification and structural elucidation in complex matrices. This document outlines the characteristic fragmentation patterns observed under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). We present detailed experimental protocols, proposed fragmentation mechanisms supported by established principles of mass spectrometry, and visual diagrams to illustrate the primary dissociation routes. This guide is intended for scientists and professionals who utilize mass spectrometry for the structural characterization of heterocyclic compounds.

Introduction

5-Iodo-2-methoxy-4-methylpyridine is a halogenated and substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials.[1] The substituents—an iodine atom, a methoxy group, and a methyl group—each impart distinct chemical properties and significantly influence the molecule's behavior in a mass spectrometer. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by ionizing them and separating the resulting ions based on their mass-to-charge (m/z) ratio.[2]

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[3] This process creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and structural confirmation. In contrast, Electrospray Ionization (ESI) is a soft ionization method that generates intact protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining molecular weight.[4][5] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through Collision-Induced Dissociation (CID), providing detailed structural information.[4] This guide will explore the fragmentation pathways under both EI and ESI-MS/MS to provide a comprehensive analytical profile of the title compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of 5-Iodo-2-methoxy-4-methylpyridine and can be adapted based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for analyzing the volatile and thermally stable 5-Iodo-2-methoxy-4-methylpyridine, providing a classic EI spectrum.

A. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve 5-Iodo-2-methoxy-4-methylpyridine in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to all samples and standards.

B. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, 20:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for obtaining the mass of the intact molecule and performing controlled fragmentation experiments.

A. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Iodo-2-methoxy-4-methylpyridine in methanol or acetonitrile.

  • Working Solutions: Prepare working standard solutions (e.g., 1 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Matrix Samples: For analysis in biological matrices, protein precipitation can be performed by adding three volumes of cold acetonitrile (containing an internal standard) to one volume of the sample. Vortex and centrifuge to pellet proteins, then analyze the supernatant.

B. Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 5% B for 0.5 min.

    • Linear gradient to 95% B over 4 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Analysis: Use the protonated molecule [M+H]⁺ (m/z 250.0) as the precursor ion for Collision-Induced Dissociation (CID). Vary collision energy (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum.

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV EI conditions, 5-Iodo-2-methoxy-4-methylpyridine is expected to produce a distinct and information-rich mass spectrum. The process begins with the removal of an electron to form the molecular ion (M⁺•).[6] The high internal energy of this ion leads to subsequent fragmentation.

The molecular ion (M⁺•) for C₇H₈INO has a calculated monoisotopic mass of m/z 249.9651 . The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. For halogenated aromatic compounds, cleavage of the carbon-halogen bond is a principal fragmentation mode.[7]

Key Proposed Fragmentations:

  • Loss of Iodine Radical (•I): The C-I bond is the weakest in the molecule, making its cleavage a highly favorable process. This results in the formation of a stable, even-electron cation at m/z 122 . This fragment corresponds to the 2-methoxy-4-methylpyridinium cation and is often a prominent peak in the spectrum.

  • Loss of Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl radical from the methoxy group is another common pathway for ethers. This produces an ion at m/z 234 , which is stabilized by the adjacent oxygen atom.

  • Loss of Formaldehyde (CH₂O): Rearrangement and subsequent elimination of a neutral formaldehyde molecule from the methoxy group can occur, leading to a fragment ion at m/z 219 .

  • Fragmentation of the Pyridine Ring: The stable aromatic ring of pyridine can also undergo fragmentation, often leading to the loss of HCN (27 u) or acetylene (C₂H₂, 26 u), resulting in smaller fragment ions.[1][8] For example, the fragment at m/z 122 could lose CO (28 u) to yield an ion at m/z 94.

Table 1: Key Fragment Ions in the EI Mass Spectrum of 5-Iodo-2-methoxy-4-methylpyridine
m/z (Nominal)Proposed FormulaNeutral LossDescription
249[C₇H₈INO]⁺•-Molecular Ion (M⁺•)
234[C₆H₅INO]⁺•CH₃Loss of a methyl radical from the methoxy group
122[C₇H₈NO]⁺•IMajor Pathway: Loss of an iodine radical
94[C₆H₆N]⁺•I, COLoss of iodine followed by loss of carbon monoxide
92[C₆H₆N]⁺•I, CH₂OLoss of iodine followed by loss of formaldehyde
Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 249 F234 [M - CH₃]⁺ m/z 234 M->F234 - •CH₃ F122 [M - I]⁺ m/z 122 M->F122 - •I F94 [M - I - CO]⁺ m/z 94 F122->F94 - CO F92 [M - I - CH₂O]⁺ m/z 92 F122->F92 - CH₂O

Caption: Primary EI fragmentation pathways for 5-Iodo-2-methoxy-4-methylpyridine.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, at m/z 249.9729 . Fragmentation is minimal in the ion source and is instead induced in a controlled manner using tandem mass spectrometry (MS/MS).[4] The fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable neutral molecules.

Key Proposed Fragmentations (via CID):

  • Loss of Methanol (CH₃OH): Protonation likely occurs on the basic pyridine nitrogen. In the collision cell, this can facilitate the elimination of a neutral methanol molecule, resulting in a prominent product ion at m/z 218 .

  • Loss of Iodomethane (CH₃I): A rearrangement involving the methyl group of the methoxy function and the iodine atom can lead to the neutral loss of iodomethane. This would produce a fragment ion at m/z 108 , corresponding to a hydroxypyridine derivative.

  • Loss of Methane (CH₄): The protonated methoxy group can interact with the adjacent C4-methyl group, leading to the elimination of a neutral methane molecule, yielding an ion at m/z 234 .

Table 2: Key Product Ions from CID of [M+H]⁺ of 5-Iodo-2-methoxy-4-methylpyridine
Precursor m/z (Nominal)Product m/z (Nominal)Proposed Formula of ProductNeutral LossDescription
250218[C₇H₆IN]⁺CH₃OHLoss of neutral methanol
250108[C₆H₆NO]⁺CH₃ILoss of neutral iodomethane
250234[C₆H₅INO]⁺CH₄Loss of neutral methane
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ m/z 250 P218 [M+H - CH₃OH]⁺ m/z 218 MH->P218 - CH₃OH P108 [M+H - CH₃I]⁺ m/z 108 MH->P108 - CH₃I P234 [M+H - CH₄]⁺ m/z 234 MH->P234 - CH₄

Caption: Primary ESI-MS/MS fragmentation pathways for 5-Iodo-2-methoxy-4-methylpyridine.

Conclusion

The mass spectrometric fragmentation of 5-Iodo-2-methoxy-4-methylpyridine is highly dependent on the ionization technique employed. Electron Ionization produces a radical cation that primarily fragments via the homolytic cleavage of the weak carbon-iodine bond, yielding a characteristic and abundant ion at m/z 122. This pathway provides a clear marker for the presence of the iodo-substituent. Electrospray Ionization, a gentler method, generates a stable protonated molecule. Its subsequent fragmentation via Collision-Induced Dissociation is dominated by the elimination of small, stable neutral molecules such as methanol. The complementary data obtained from both EI and ESI-MS/MS analyses provide a robust and comprehensive framework for the unequivocal structural identification of 5-Iodo-2-methoxy-4-methylpyridine, which is essential for its application in research and development.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. RSC Publishing. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylpyridine. [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • ScienceDirect. (n.d.). Electrospray Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2019, July 24). Electrospray Ionization Mass Spectrometry. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • MOST Wiedzy. (n.d.). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. [Link]

  • NextSDS. (n.d.). 5-Iodo-2-methoxy-4-methylpyridine — Chemical Substance Information. [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the species formed in the ion storage source due to electron impact ionization (30 eV) of pyridine. [Link]

Sources

Exploratory

Thermodynamic stability and melting point of 5-Iodo-2-methoxy-4-methylpyridine

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-Iodo-2-methoxy-4-methylpyridine For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-Iodo-2-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure Analysis

5-Iodo-2-methoxy-4-methylpyridine belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceutical agents and functional materials.[1] The thermodynamic stability and melting point are paramount properties that influence a compound's shelf-life, formulation, bioavailability, and processability. Understanding these characteristics is a critical step in early-stage drug development and material design.

The structure of 5-Iodo-2-methoxy-4-methylpyridine incorporates three key substituents on the pyridine ring:

  • An Iodo Group (at C5): The large, polarizable iodine atom significantly increases the molecular weight and surface area, which is expected to enhance London dispersion forces.[2] It can also participate in halogen bonding, a specific type of non-covalent interaction that can influence crystal packing and thermal stability.[3][4]

  • A Methoxy Group (at C2): This electron-donating group can influence the electron density of the pyridine ring.[5] Its polarity is expected to contribute to dipole-dipole interactions between molecules.[2][6]

  • A Methyl Group (at C4): As an electron-donating alkyl group, it can subtly affect the basicity and stability of the pyridine ring.[5]

The combination of these functional groups suggests that 5-Iodo-2-methoxy-4-methylpyridine is a solid at room temperature with a distinct melting point governed by a combination of London dispersion forces, dipole-dipole interactions, and potentially halogen bonding.

Molecular Structure Diagram

A 2D representation of 5-Iodo-2-methoxy-4-methylpyridine.

Melting Point: Theory and Experimental Determination

The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of the purity of a crystalline compound and reflects the strength of the intermolecular forces holding the crystal lattice together. For a pure substance, the melting transition occurs over a narrow temperature range.

Factors Influencing Melting Point

The melting point of 5-Iodo-2-methoxy-4-methylpyridine will be dictated by the energy required to overcome the intermolecular forces in its crystal lattice.

Intermolecular_Forces Molecule 5-Iodo-2-methoxy- 4-methylpyridine LDF London Dispersion Forces (from Iodo group and molecular size) Molecule->LDF Strongest contributor DD Dipole-Dipole Interactions (from Methoxy group and N atom) Molecule->DD Moderate contributor HB Halogen Bonding (C-I···N or C-I···O) Molecule->HB Potential contributor

Primary intermolecular forces expected for the title compound.

As no experimental value is published, we can look at a structurally related compound for an estimate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
5-Iodo-2-methylpyridineC₆H₆IN219.0242 - 51[7]
5-Iodo-2-methoxy-4-methylpyridine C₇H₈INO249.05To be determined experimentally

The addition of a methoxy group and another methyl group increases the molecular weight and potential for polar interactions compared to 5-Iodo-2-methylpyridine. Therefore, a melting point higher than 51 °C can be reasonably expected.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides a precise melting point, onset temperature, and the enthalpy of fusion (ΔHfus).

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC Discovery 2500, Mettler Toledo DSC 3+).

  • Aluminum or hermetically sealed sample pans and lids.

  • A microbalance (accurate to ±0.01 mg).

  • High-purity inert purge gas (e.g., Nitrogen or Argon).

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the 5-Iodo-2-methoxy-4-methylpyridine sample into a tared aluminum pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. For volatile samples, use hermetically sealed pans. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Method:

    • Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melting transition (e.g., 150 °C).[10]

    • Maintain a constant inert gas flow (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram.

    • Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is maximum.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value corresponds to the energy required to melt the sample.

Thermodynamic Stability: Theory and Assessment

Thermodynamic stability refers to a compound's resistance to decomposition under thermal stress.[11][12] For pharmaceuticals, thermal instability can lead to degradation, loss of potency, and the formation of toxic byproducts. Thermogravimetric Analysis (TGA) is the primary technique used to assess this property.

Factors Influencing Thermodynamic Stability

The stability of 5-Iodo-2-methoxy-4-methylpyridine is determined by the strength of its covalent bonds. The C-I bond is typically the weakest bond in such a molecule and is often the initial site of thermal decomposition. The pyridine ring itself is aromatic and possesses considerable resonance stability.[13] However, substituents can either enhance or detract from this stability.

Protocol for Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15][16] It precisely identifies the temperature at which the material begins to decompose.

Instrumentation:

  • A calibrated Thermogravimetric Analyzer.

  • High-precision balance integrated within the instrument.

  • Sample pans (typically platinum or ceramic).

  • High-purity inert (Nitrogen) and/or reactive (Air, Oxygen) purge gases.

Step-by-Step Protocol:

  • Instrument Calibration: Verify the mass and temperature calibration of the TGA instrument using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Method:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, up to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant flow of inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent thermo-oxidative degradation and to sweep away decomposition products.

  • Data Analysis: The output is a TGA curve plotting percent mass versus temperature.

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Decomposition Steps: The curve may show single or multiple steps, indicating different stages of decomposition. The percentage mass loss for each step can be correlated with the loss of specific molecular fragments.

Integrated Analytical Workflow

For a comprehensive characterization, DSC and TGA are often performed sequentially. TGA first determines the upper-temperature limit of stability, which informs the maximum temperature for the DSC experiment to avoid analyzing a decomposing sample.[10][16]

Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample 1. Weigh 5-10 mg of Sample TGA_Run 2. Heat at 10°C/min in Nitrogen TGA_Sample->TGA_Run TGA_Analyze 3. Analyze Mass Loss vs. Temp TGA_Run->TGA_Analyze TGA_Result Result: Decomposition Temp (Td) TGA_Analyze->TGA_Result DSC_Run 2. Heat at 10°C/min (Stop below Td) TGA_Result->DSC_Run Informs Max Temp DSC_Sample 1. Weigh 1-3 mg of Sample DSC_Sample->DSC_Run DSC_Analyze 3. Analyze Heat Flow vs. Temp DSC_Run->DSC_Analyze DSC_Result Result: Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Analyze->DSC_Result

A validated workflow for thermal characterization.

Conclusion

While experimental values for the melting point and thermodynamic decomposition temperature of 5-Iodo-2-methoxy-4-methylpyridine are not currently in the public domain, this guide establishes a robust framework for their prediction and determination. Based on its molecular structure, the compound is expected to be a crystalline solid with a melting point above 50 °C, influenced primarily by strong London dispersion forces and dipole-dipole interactions. Its thermal stability is likely limited by the C-I bond strength. The detailed DSC and TGA protocols provided herein represent the industry-standard approach for accurately quantifying these critical physicochemical properties, ensuring data integrity and supporting informed decisions in research and development.

References

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Not used in the final response.
  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Polymer Chemistry Characterization Lab. Differential Scanning Calorimetry (DSC). [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • ACS Publications. (2019, December 30). Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes. Crystal Growth & Design. [Link]

  • Not used in the final response.
  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • Chem-Impex. 5-Iodo-2-methylpyridine. [Link]

  • AIP Publishing. (2011, June 20). Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): Example of the pyridine. The Journal of Chemical Physics. [Link]

  • Not used in the final response.
  • Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. [Link]

  • ACS Publications. (2006, August 8). Properties of the Halogen−Hydride Interaction: An ab Initio and “Atoms in Molecules” Analysis. The Journal of Physical Chemistry A. [Link]

  • Not used in the final response.
  • RMIT University. 3.5 Intermolecular Forces – Ready for Uni: An RMIT Chemistry Bridging Course. [Link]

  • Not used in the final response.
  • Chegg. (2021, December 9). Does Pyridine demonstrate a London dispersion intermolecular force? Explain. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of pharmaceutical intermediates using 5-Iodo-2-methoxy-4-methylpyridine

Title: Application Note: Advanced Cross-Coupling Strategies Using 5-Iodo-2-methoxy-4-methylpyridine in Pharmaceutical Synthesis 1. Introduction 5-Iodo-2-methoxy-4-methylpyridine (CAS: 1092978-69-2)[1] is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Cross-Coupling Strategies Using 5-Iodo-2-methoxy-4-methylpyridine in Pharmaceutical Synthesis

1. Introduction 5-Iodo-2-methoxy-4-methylpyridine (CAS: 1092978-69-2)[1] is a highly versatile, functionalized heterocyclic building block extensively utilized in the discovery and development of small-molecule therapeutics, particularly kinase inhibitors and CNS-active agents. The precise substitution pattern on the pyridine core offers synergistic advantages during both the synthetic process and the optimization of the final pharmacological profile:

  • C5-Iodine: The highly polarizable C-I bond undergoes rapid oxidative addition with Pd(0) catalysts, making it an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. Iodopyridines frequently outperform their bromo- and chloro- analogues in terms of reaction kinetics and yield under mild conditions.

  • C2-Methoxy: Acts as an electron-donating group, modulating the basicity of the pyridine nitrogen and stabilizing high-valent palladium intermediates during the catalytic cycle. Furthermore, it serves as a masked pyridone (cleavable via acidic hydrolysis, e.g., using HBr or BBr3)[2], a ubiquitous hydrogen-bond donor/acceptor motif designed to interact with the hinge region of kinases.

  • C4-Methyl: Provides a specific steric vector that can lock the conformation of adjacent biaryl systems, a critical feature for achieving high target selectivity and minimizing off-target toxicity in modern rational drug design.

2. Mechanistic Rationale & Catalyst Selection The success of cross-coupling with electron-rich iodopyridines relies heavily on the choice of the catalytic system. While the C-I bond is inherently reactive, the coordinating nature of the pyridine nitrogen and the methoxy oxygen can lead to catalyst poisoning or off-target complexation[2].

  • Suzuki-Miyaura Coupling: Utilizing Pd2(dba)3 in combination with bulky, electron-rich biarylphosphine ligands (like XPhos) prevents the formation of inactive Pd-heteroatom complexes and accelerates the reductive elimination step, which is often the bottleneck in forming sterically hindered biaryls[2].

  • Buchwald-Hartwig Amination: The coupling of primary or secondary amines at the C5 position requires strong bases (e.g., NaOtBu) and bidentate or highly specialized monodentate ligands (e.g., BrettPhos) to suppress β-hydride elimination and promote the desired C-N bond formation.

3. Synthetic Workflows

SyntheticWorkflow SM 5-Iodo-2-methoxy- 4-methylpyridine (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) SM->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) SM->Buchwald Amines Negishi Negishi Coupling (Zn/Pd-Catalyzed) SM->Negishi Organozinc Halides Biaryl 5-Aryl/Heteroaryl Derivatives Suzuki->Biaryl Amino 5-Amino Derivatives Buchwald->Amino Alkyl 5-Alkyl/Pyridyl Derivatives Negishi->Alkyl Deprotection Methoxy Cleavage (e.g., HBr/AcOH) Biaryl->Deprotection Optional API Target API (e.g., Kinase Inhibitor) Biaryl->API Direct Use Amino->Deprotection Optional Alkyl->Deprotection Optional Deprotection->API Pyridone Formation

Divergent synthetic workflows utilizing 5-Iodo-2-methoxy-4-methylpyridine for API development.

4. Experimental Protocols: Self-Validating Systems

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling Objective: Synthesize 5-(4-fluorophenyl)-2-methoxy-4-methylpyridine. Causality Check: The use of K3PO4 (a mild base) and aqueous 1,4-dioxane ensures optimal solubility of the boronic acid while minimizing protodeboronation side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol), 4-fluorophenylboronic acid (1.2 equiv, 1.2 mmol), and K3PO4 (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%). Rationale: The bidentate dppf ligand provides a wide bite angle, facilitating reductive elimination and preventing the formation of unreactive Pd-bis(pyridine) complexes.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Purge the reaction mixture with Nitrogen for 10 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90 °C for 4-6 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1). Validation: The disappearance of the starting material peak (m/z ~250[M+H]+) and the appearance of the product mass (m/z ~218 [M+H]+) indicate reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4. Rationale: Aqueous washing removes inorganic salts and residual boronic acid byproducts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO2, gradient elution Hexanes to 20% EtOAc/Hexanes) to afford the target biaryl compound.

Protocol B: Buchwald-Hartwig Amination Objective: Synthesize N-cyclopentyl-2-methoxy-4-methylpyridin-5-amine. Causality Check: Stronger bases like NaOtBu are required to deprotonate the amine and facilitate transmetalation, while BrettPhos is selected for its exceptional ability to promote C-N coupling with primary aliphatic amines without forming resting states.

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Reagent Addition: Seal the vial, remove from the glovebox, and inject anhydrous Toluene (4.0 mL) followed by cyclopentylamine (1.2 equiv, 1.2 mmol) via syringe.

  • Reaction: Stir at 100 °C for 8 hours. Self-Validation: A color change from dark purple/red (characteristic of Pd2(dba)3) to a pale yellow/orange indicates the successful formation of the active catalytic species.

  • Workup & Purification: Cool, filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

5. Quantitative Data & Optimization Summary

To ensure reproducibility and guide process chemists, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylpyridine with sterically hindered boronic acids.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Rationale
1Pd(PPh3)4Na2CO3Toluene/H2O9045%Significant protodeboronation; slow reductive elimination.
2Pd(dppf)Cl2K2CO3Dioxane/H2O9072%Improved yield; bidentate ligand prevents catalyst deactivation.
3Pd2(dba)3 / XPhosK3PO4Dioxane/H2O10094%Optimal; bulky electron-rich ligand accelerates coupling[2].
4Pd(OAc)2 / SPhosCs2CO3DMF/H2O10088%Good yield, but difficult solvent removal during workup.
5Pd2(dba)3 / XPhosK3PO4Dioxane/H2O2515%Reaction requires thermal activation for transmetalation.

6. Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Ox. Add.) Pd0->PdII_Ox Oxidative Addition + 5-Iodo-2-methoxy- 4-methylpyridine PdII_Trans Pd(II) Complex (Transmet.) PdII_Ox->PdII_Trans Transmetalation + Ar-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination - Biaryl Product

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-Iodo-2-methoxy-4-methylpyridine.

7. Conclusion The strategic utilization of 5-Iodo-2-methoxy-4-methylpyridine empowers medicinal chemists to rapidly assemble complex, biologically active architectures. By understanding the electronic and steric interplay of the methoxy and methyl substituents, and pairing the iodo-electrophile with state-of-the-art palladium/phosphine catalytic systems, researchers can achieve high-yielding, scalable, and reproducible cross-coupling reactions essential for modern drug development.

References

  • Title: 5-Iodo-2-methoxy-4-methylpyridine CAS#: 1092978 ... - ChemicalBook Source: chemicalbook.com URL:

  • Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed Source: nih.gov URL:

  • Title: Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling - Organic Syntheses Source: orgsyn.org URL:

Application

Application Note: High-Yield Buchwald-Hartwig Amination of 5-Iodo-2-methoxy-4-methylpyridine Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The synthesis of highly functionalized aminopyridines is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development. Specifically, 5-Iodo-2-methoxy-4-methylpyridine is a highly valuable scaffold; the C2-methoxy group serves as a masked pyridone (a ubiquitous motif in kinase inhibitors), while the C4-methyl group provides essential steric bulk for hydrophobic pocket binding.

However, functionalizing the C5 position via the Buchwald-Hartwig Amination (BHA) presents unique electronic and steric challenges. This application note provides a field-proven, self-validating protocol for the C–N cross-coupling of this specific substrate. By leveraging rational ligand design and optimized base selection, this guide ensures high-yielding, reproducible aminations suitable for both early-stage discovery and scale-up.

Mechanistic Rationale & Substrate Profiling

To achieve high conversions, one must understand the causality behind the reaction parameters rather than relying on empirical screening alone. The structural features of 5-Iodo-2-methoxy-4-methylpyridine dictate the catalytic requirements:

  • Electronic Effects (The Role of Iodine & Methoxy): The C2-methoxy group donates electron density into the pyridine ring via resonance, rendering the heterocycle electron-rich. While this typically decelerates the oxidative addition of palladium into C–Cl or C–Br bonds, the use of a C5-iodide counteracts this effect. The inherently low bond dissociation energy of the C–I bond ensures rapid and quantitative oxidative addition, even on an electron-rich ring 1.

  • Steric Compression (The Role of the C4-Methyl): The C4-methyl group is positioned ortho to the reactive C5 center. This localized steric hindrance severely impedes the amine coordination and subsequent reductive elimination steps. To overcome this energetic barrier, sterically demanding, electron-rich phosphine ligands (such as BrettPhos or Xantphos ) are mandatory. These ligands enforce a highly compressed geometry at the Pd(II) center, accelerating reductive elimination and suppressing competitive β-hydride elimination 2.

  • Base Selection (The "Cesium Effect"): While sodium tert-butoxide (NaOtBu) is a standard strong base, it can induce unwanted nucleophilic aromatic substitution (S_NAr) or ether cleavage on methoxy-pyridines. Cesium carbonate (Cs₂CO₃) acts as a milder, highly effective alternative. The large ionic radius of the cesium cation enhances the solubility of the carbonate in non-polar solvents, creating a specific "base effect" that significantly accelerates the amination of aryl iodides while maintaining excellent functional group tolerance 3.

Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)L] Pd0->OxAdd 5-Iodo-2-methoxy- 4-methylpyridine AmineCoord Amine Coordination [Pd(II)(Ar)(NR2)L] OxAdd->AmineCoord Amine + Cs2CO3 - CsI, - HCO3- RedElim Reductive Elimination Product Release AmineCoord->RedElim Steric Compression RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Quantitative Optimization Data

The following tables summarize the optimization of the reaction conditions using morpholine as the model secondary amine. The data clearly demonstrates the necessity of bulky ligands and mild bases.

Table 1: Ligand Evaluation Conditions: 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (2.0 equiv), Toluene, 100 °C, 8 h.

LigandLigand TypeConversion (%)Isolated Yield (%)Mechanistic Observation
BrettPhos Monodentate (Bulky)>9994 Optimal steric compression; zero β-hydride elimination.
Xantphos Bidentate (Wide Bite Angle)9588 Excellent for primary amines; slight steric clash with C4-methyl.
BINAP Bidentate (Flexible)6045Sluggish reductive elimination; significant proto-dehalogenation.
DPPF Bidentate (Standard)3520Catalyst deactivation observed (black Pd precipitation).

Table 2: Base and Solvent Optimization Conditions: Substrate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), 100 °C, 8 h.

Base (2.0 equiv)SolventYield (%)Purity (LC-MS)Notes
Cs₂CO₃ Toluene 94 >98% Optimal. Clean conversion, no side reactions.
Cs₂CO₃1,4-Dioxane89>95%Good alternative for highly polar amines.
NaOtBuToluene65~70%Undesired cleavage of the C2-methoxy group observed.
K₃PO₄t-Amyl Alcohol72~85%Slower reaction rate; requires 16 h for completion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each step includes observable physical or analytical cues to confirm the success of the operation, ensuring high reproducibility and trustworthiness 4.

Workflow Overview

Exp_Workflow Prep 1. Reagent Prep (Inert Atmosphere) Reaction 2. Catalysis (100°C, 8h) Prep->Reaction Workup 3. Workup (Filtration/Extraction) Reaction->Workup Purify 4. Purification (Chromatography) Workup->Purify Validate 5. Validation (NMR, LC-MS) Purify->Validate

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination of iodopyridines.

Step-by-Step Methodology

Reagents Required:

  • 5-Iodo-2-methoxy-4-methylpyridine (1.0 mmol, 249 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • BrettPhos (0.04 mmol, 21.5 mg, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Inert Atmosphere Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Validation Check: Evacuate and backfill the tube with dry Nitrogen or Argon three times. The solid mixture should remain free-flowing.

  • Substrate & Solvent Addition:

    • Add 5-Iodo-2-methoxy-4-methylpyridine and the amine, followed by anhydrous toluene (5.0 mL).

    • Validation Check: Upon stirring at room temperature for 5 minutes, observe a distinct color shift from purple/brown (Pd₂(dba)₃) to a deep red/burgundy solution . This visual cue validates the successful in situ generation of the active Pd(0)-BrettPhos complex.

  • Catalytic Heating:

    • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 8 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot (R_f ~0.6) and the appearance of a highly fluorescent, lower-R_f product spot (R_f ~0.3) validates reaction progression.

  • Workup & Phase Separation:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

    • Validation Check: The rapid dissolution of the solid particulates in the aqueous layer confirms the successful removal of Cs₂CO₃ and the generated CsI byproduct.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 30% EtOAc in Hexanes).

Analytical Validation Parameters

To ensure absolute scientific integrity, the isolated product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Loss of C5-Iodine Proton: The sharp singlet corresponding to the C6 proton of the starting material (typically ~8.3 ppm) will shift significantly upfield (to ~7.8 ppm) due to the electron-donating nature of the newly installed amine.

    • C4-Methyl Shift: The C4-methyl singlet (~2.3 ppm) will exhibit a slight upfield shift due to the shielding cone of the adjacent amine.

    • Methoxy Confirmation: Ensure the C2-methoxy singlet remains intact at ~3.9 ppm, confirming that no ether cleavage occurred during catalysis.

  • LC-MS (ESI+):

    • Look for the exact mass [M+H]+ corresponding to the coupled product. The complete absence of the [M+H+2]+ isotope pattern characteristic of halogenated impurities validates total conversion.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experiment

Sources

Method

The Strategic Deployment of 5-Iodo-2-methoxy-4-methylpyridine in Modern Medicinal Chemistry

Introduction: The Pyridine Scaffold and the Unique Advantages of a Strategically Substituted Building Block The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold and the Unique Advantages of a Strategically Substituted Building Block

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an invaluable component in designing molecules that interact with biological targets. Within the vast landscape of pyridine-based building blocks, 5-Iodo-2-methoxy-4-methylpyridine emerges as a particularly versatile and strategic intermediate for the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of the applications of 5-Iodo-2-methoxy-4-methylpyridine, offering detailed protocols for its key transformations and illustrating its utility in the context of contemporary drug discovery, with a focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Strategic Importance

The power of 5-Iodo-2-methoxy-4-methylpyridine as a building block lies in the specific arrangement and nature of its substituents:

  • The 5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the 5-position a prime site for facile carbon-carbon and carbon-nitrogen bond formation through a variety of palladium-catalyzed cross-coupling reactions.[2] This allows for the predictable and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the pharmacological properties of a drug candidate.

  • The 2-Methoxy Group: The methoxy group is a powerful modulator of a molecule's physicochemical properties. It can enhance aqueous solubility through hydrogen bonding with its oxygen atom and influence lipophilicity.[3] Furthermore, its electron-donating nature can impact the reactivity of the pyridine ring and its interaction with biological targets.[4] In the context of drug design, methoxy groups can also serve to block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[5]

  • The 4-Methyl Group: The methyl group at the 4-position provides steric bulk and can influence the conformation of the molecule. This can be critical for achieving selective binding to a target protein and can also serve to block potential sites of metabolism.

PropertyValueSource
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
AppearanceOff-white to yellow crystalline powderTCI
Melting Point58-62 °CTCI

Safety and Handling

5-Iodo-2-methoxy-4-methylpyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Iodo-2-methoxy-4-methylpyridine lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile toolkit for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 5-Iodo-2-methoxy-4-methylpyridine Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent Degassed Solvent (e.g., 1,4-Dioxane/H2O) Reagents->Solvent Add Heating Heat to 80-100 °C under Inert Atmosphere Solvent->Heating Execute Extraction Cool to RT Dilute with EtOAc Wash with H2O & Brine Heating->Extraction Proceed to Purification Dry over Na2SO4 Concentrate Column Chromatography Extraction->Purification Followed by

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a clean, dry Schlenk flask, add 5-Iodo-2-methoxy-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[9]

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
33-Aminophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O851675-85
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10] This reaction is instrumental in synthesizing compounds with a rigid alkynyl linker, which can be beneficial for probing protein binding pockets.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 5-Iodo-2-methoxy-4-methylpyridine Terminal Alkyne Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) Solvent Anhydrous Solvent (e.g., DMF or THF) Reagents->Solvent Add Stirring Stir at RT to 65 °C under Inert Atmosphere Solvent->Stirring Execute Filtration Cool to RT Dilute with Solvent Filter through Celite Stirring->Filtration Proceed to Purification Concentrate Column Chromatography Filtration->Purification Followed by

A generalized workflow for a Sonogashira cross-coupling experiment.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a clean, dry Schlenk flask, add 5-Iodo-2-methoxy-4-methylpyridine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF). Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1]

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2] This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules, including many kinase inhibitors.[7]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 5-Iodo-2-methoxy-4-methylpyridine Amine Pd Pre-catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Reagents->Solvent Add Heating Heat to 80-110 °C under Inert Atmosphere Solvent->Heating Execute Filtration Cool to RT Dilute with Solvent Filter through Celite Heating->Filtration Proceed to Purification Concentrate Column Chromatography Filtration->Purification Followed by

A generalized workflow for a Buchwald-Hartwig amination experiment.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a vial with a stir bar, 5-Iodo-2-methoxy-4-methylpyridine (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[11]

Application in Kinase Inhibitor Synthesis: A Case Study

To illustrate the practical application of 5-Iodo-2-methoxy-4-methylpyridine, we present a hypothetical, yet representative, synthesis of a novel kinase inhibitor based on the core structures of known drugs like Imatinib and Gefitinib.[7][12] This synthetic strategy leverages the versatility of our building block to rapidly assemble a complex, medicinally relevant molecule.

Target Molecule: A hypothetical inhibitor targeting a specific tyrosine kinase, incorporating a 2-aminopyrimidine hinge-binding motif and a solubilizing side chain.

Kinase_Inhibitor_Synthesis Building_Block 5-Iodo-2-methoxy-4-methylpyridine Suzuki Suzuki Coupling Building_Block->Suzuki Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki Intermediate_1 Biaryl Intermediate Suzuki->Intermediate_1 Buchwald Buchwald-Hartwig Amination Intermediate_1->Buchwald Amine 2-Aminopyrimidine Amine->Buchwald Target_Molecule Final Kinase Inhibitor Buchwald->Target_Molecule

Synthetic strategy for a hypothetical kinase inhibitor.

Synthetic Protocol:

  • Step 1: Suzuki Coupling. 5-Iodo-2-methoxy-4-methylpyridine is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using the Suzuki protocol described above to yield the corresponding biaryl amine intermediate.

  • Step 2: Buchwald-Hartwig Amination. The resulting biaryl amine is then subjected to a Buchwald-Hartwig amination with a suitable 2-chloropyrimidine derivative bearing a solubilizing group (e.g., a morpholinoethyl side chain) to afford the final target molecule.

This modular approach allows for the rapid generation of a library of analogues by varying the arylboronic acid and the amine coupling partner, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

5-Iodo-2-methoxy-4-methylpyridine is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned iodo, methoxy, and methyl groups provide a powerful handle for the synthesis of complex, biologically active molecules through reliable and well-established cross-coupling methodologies. The ability to readily introduce diverse functionality at the 5-position makes it an ideal starting material for the construction of compound libraries for drug discovery programs, particularly in the area of kinase inhibitor development. The protocols and strategies outlined in this guide are intended to empower researchers to effectively utilize this potent building block in their pursuit of novel therapeutics.

References

  • Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Wu, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(11), 3812-3822. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Frank, S. A., & Wender, P. A. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080. [Link]

  • ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • MDPI. (2024, February 22). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • PubMed. (2016, September 1). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • PubMed. (2022, July 15). Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. (2019, November 14). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]

  • PubMed. (2009, April 23). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. [Link]

  • ChemRxiv. (n.d.). Enhanced SAR understanding of jasplakinolide-like natural products and analogs. [Link]

  • ResearchGate. (2025, March 19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

Sources

Application

Regioselective functionalization of 5-Iodo-2-methoxy-4-methylpyridine

Application Note: Regioselective Functionalization of 5-Iodo-2-methoxy-4-methylpyridine in Advanced Scaffold Synthesis Executive Summary & Structural Rationale 5-Iodo-2-methoxy-4-methylpyridine is a highly versatile, pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 5-Iodo-2-methoxy-4-methylpyridine in Advanced Scaffold Synthesis

Executive Summary & Structural Rationale

5-Iodo-2-methoxy-4-methylpyridine is a highly versatile, polyfunctionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals. The orthogonal reactivity of its substituents provides a programmable scaffold for complex molecule synthesis. The intrinsic electronic properties of pyridines often hinder direct meta-C-H functionalization, making pre-functionalized scaffolds bearing strategically placed halogens highly valuable[1].

The regioselectivity of this molecule is governed by three distinct chemical handles:

  • C5-Iodo Group (Kinetic Control): The carbon-iodine bond is the weakest point on the heteroaromatic ring. It serves as the primary site for oxidative addition by low-valent transition metals or for halogen-metal exchange.

  • C2-Methoxy Group (Electronic Modulation): This strongly electron-donating group increases the electron density of the pyridine ring, deactivating it slightly toward nucleophilic aromatic substitution (SNAr) but providing a strong coordination site for directed metalation.

  • C4-Methyl Group (Thermodynamic Acidity): Flanked by the iodo group, the benzylic protons of the C4-methyl group are mildly acidic and can undergo lateral lithiation. However, to prevent competitive side reactions, this handle is typically manipulated after the C5 position has been functionalized.

Mechanistic Pathways & Workflow

To achieve high yields and absolute regiocontrol, the sequence of functionalization must respect the kinetic lability of the C-I bond. Attempting strong basic deprotonation (e.g., using alkyl lithiums) on the native scaffold will result in competitive halogen-metal exchange or benzyne formation. Therefore, C5 functionalization must precede C4 lateral modifications.

Workflow cluster_0 Primary C5 Functionalization cluster_1 Secondary C4 Functionalization SM 5-Iodo-2-methoxy- 4-methylpyridine Mg Halogen/Metal Exchange (iPrMgCl·LiCl) SM->Mg Chemoselective Pd Suzuki-Miyaura Cross-Coupling SM->Pd Pd(0) Cat. Prod_Mg C5-Electrophile Adduct Mg->Prod_Mg E+ Prod_Pd C5-Aryl/Heteroaryl Derivative Pd->Prod_Pd R-B(OH)2 Lat Lateral Lithiation (LDA, -78°C) Prod_Pd->Lat Post-C5 Mod Prod_Lat C4-Extended Alkyl Derivative Lat->Prod_Lat E+

Regioselective functionalization workflow for 5-Iodo-2-methoxy-4-methylpyridine.

Quantitative Data Summarization

The following table summarizes the optimized parameters for the three primary functionalization vectors, highlighting the chemoselectivity achieved under specific conditions.

Functionalization PathwayReagents / CatalystPrimary SiteTemp (°C)Typical YieldChemoselectivity
Halogen/Metal Exchange iPrMgCl·LiCl, THFC5-20 to 075–90%>98% (C-I over C4-Me)
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃C580–10080–95%>99% (C-I over C-H)
Lateral Lithiation LDA, THFC4-Methyl-7860–75%Requires prior C5 functionalization

Experimental Protocols

Protocol A: Chemoselective Halogen/Metal Exchange and Trapping

Causality & Rationale: Standard Grignard reagents often fail to execute clean halogen-metal exchange on electron-rich pyridines due to competitive nucleophilic addition. Knochel's TurboGrignard (iPrMgCl·LiCl) overcomes this. The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity. This allows the I/Mg exchange to proceed to completion at mild temperatures (-20 °C), entirely suppressing lateral deprotonation of the C4-methyl group[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (10 mL, 0.5 M).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol) over 15 minutes via syringe pump.

  • Self-Validation Step: Stir for 30 minutes. To confirm complete metalation, extract a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and analyze via GC-MS. The complete disappearance of the starting mass (m/z 249) and the appearance of the protonated species (2-methoxy-4-methylpyridine, m/z 123) validates the formation of the Grignard intermediate.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise.

  • Quench & Workup: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Causality & Rationale: Oxidative addition of Pd(0) into the C5-I bond is highly favored. Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle (99°) of the dppf ligand accelerates the reductive elimination step, which is otherwise sterically hindered by the adjacent C4-methyl group. A biphasic solvent system is utilized to dissolve the inorganic base, facilitating the formation of the reactive palladium-boronate complex required for transmetalation.

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or heavy-walled Schlenk tube, combine 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol).

  • Base & Solvent: Add finely powdered K₂CO₃ (2.0 equiv, 4.0 mmol). Introduce a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degassing (Critical): Sparge the heterogeneous mixture with argon for 10 minutes. Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the phosphine ligand.

  • Reaction: Seal the vessel with a Teflon-lined cap and heat in an oil bath at 90 °C for 4–6 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active spot corresponding to the starting iodide is entirely consumed.

  • Workup: Cool to room temperature. Dilute the mixture with water (10 mL) and extract with EtOAc (3 x 15 mL). Pass the combined organic layers through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Lateral Lithiation of the C4-Methyl Group (Post-C5 Functionalization)

Causality & Rationale: Once the labile C5-iodo group has been replaced (e.g., via Protocol B to an aryl group), the benzylic protons of the C4-methyl group become the most thermodynamically acidic site on the molecule. Using a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at cryogenic temperatures allows for clean lateral deprotonation without attacking the pyridine ring or the methoxy group.

Step-by-Step Methodology:

  • Base Generation: In a flame-dried flask under argon, add anhydrous diisopropylamine (1.2 equiv) and THF (0.2 M). Cool to -78 °C and dropwise add n-BuLi (2.5 M in hexanes, 1.1 equiv). Stir for 30 minutes to generate LDA.

  • Deprotonation: Dissolve the C5-arylated-2-methoxy-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. The solution will typically turn deep red/purple, indicating the formation of the benzylic anion. Stir for 1 hour.

  • Alkylation: Add an alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via chromatography to isolate the C4-extended derivative.

References

  • Knochel, P., et al. (2006). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.[Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodehalogenation of 5-Iodo-2-methoxy-4-methylpyridine

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 5-Iodo-2-methoxy-4-methylpyridine . This electrophile is highly valuable in drug development and medicinal chemistry, but it frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving 5-Iodo-2-methoxy-4-methylpyridine . This electrophile is highly valuable in drug development and medicinal chemistry, but it frequently falls victim to a frustrating side reaction: protodehalogenation (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom, yielding 2-methoxy-4-methylpyridine instead of the desired cross-coupled product.

This guide synthesizes mechanistic causality, field-proven optimization strategies, and validated protocols to help you eliminate this side reaction.

Mechanistic Causality: Why Does Protodehalogenation Occur?

To solve the problem, we must first understand the kinetics of the catalytic cycle. In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Heck, or Sonogashira), the reaction begins with the generation of an active Pd(0) species, followed by the oxidative addition of the aryl halide[1].

For 5-Iodo-2-methoxy-4-methylpyridine, the carbon-iodine bond is highly reactive, meaning oxidative addition is extremely fast . However, the adjacent 4-methyl group introduces significant steric hindrance. This steric bulk acts as a kinetic bottleneck, drastically slowing down the subsequent transmetallation step.

Because transmetallation is delayed, the highly reactive Ar–Pd(II)–I intermediate has a prolonged lifetime in the reaction mixture. During this waiting period, the intermediate is vulnerable to attack by adventitious water, nucleophilic phosphines, or hydride-donating solvents, which cleave the Ar–Pd bond and release the protodehalogenated side product[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd ArI 5-Iodo-2-methoxy- 4-methylpyridine ArI->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetallation (Slowed by 4-Me Sterics) PdII->Transmet Productive Pathway (Desired) Proto Protodehalogenation Pathway (H2O / Base / Solvent) PdII->Proto Side Reaction (Competes with Transmetallation) PdII_R Ar-Pd(II)-R Transmet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product Proto->Pd0 Regenerates Pd(0) SideProduct Dehalogenated Side Product (2-methoxy-4-methylpyridine) Proto->SideProduct

Caption: Kinetic competition between productive transmetallation and the protodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q: I rigorously dry my solvents, but I still see massive protodehalogenation. Where is the hydrogen coming from? A: While adventitious water is a primary hydrogen source that hydrolyzes the Pd(II) intermediate[2], it is not the only culprit. If you are using alkoxide bases (e.g., NaOtBu) or solvents with accessible beta-hydrogens (e.g., ethanol, isopropanol), the Pd(II) intermediate can undergo beta-hydride elimination to form a Pd–H species, which subsequently reductively eliminates the dehalogenated pyridine. Additionally, nucleophilic phosphine ligands can participate in direct hydrodehalogenation routes even in the presence of trace moisture[2].

Q: How does my choice of base influence this side reaction? A: Strong bases (like NaOH or KOtBu) can catalyze the formation of unreactive Pd-hydroxide or Pd-alkoxide species that are highly prone to side reactions. Switching to milder, anhydrous bases like K3PO4 or Cs2CO3 minimizes these base-catalyzed degradation pathways. Note that while bases are essential for Suzuki-Miyaura transmetallation, overly basic conditions can also accelerate the protodeboronation of your nucleophilic coupling partner, destroying the reagent before it can couple[3].

Q: Which ligand system is optimal for overcoming the steric hindrance of the 4-methyl group? A: You must select a ligand that accelerates transmetallation to outcompete the side reaction. Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos, or bidentate ligands like dppf, are highly recommended. These bulky, electron-rich ligands stabilize the Pd(0) active species and force the substrates into a geometry that accelerates reductive elimination[4]. However, careful optimization is required, as excessively bulky ligands can sometimes paradoxically impede cross-coupling product formation[3].

Troubleshooting Decision Matrix & Optimization Data

When faced with low yields and high recovery of 2-methoxy-4-methylpyridine, follow this logical progression to isolate and eliminate the variables causing the failure.

DecisionTree Start High Protodehalogenation Observed? WaterCheck 1. Check Water Content Use rigorous Schlenk techniques and anhydrous solvents Start->WaterCheck BaseCheck 2. Optimize Base Switch from strong (NaOH/KOtBu) to mild (K3PO4/Cs2CO3) WaterCheck->BaseCheck If problem persists Success Optimized Coupling High Yield Achieved WaterCheck->Success Resolved LigandCheck 3. Optimize Ligand Use bulky, electron-rich phosphines (e.g., XPhos, dtbpf) BaseCheck->LigandCheck If problem persists BaseCheck->Success Resolved SolventCheck 4. Change Solvent Avoid primary/secondary alcohols; switch to Toluene or 1,4-Dioxane LigandCheck->SolventCheck If problem persists LigandCheck->Success Resolved SolventCheck->Success Resolved

Caption: Step-by-step decision tree for diagnosing and resolving protodehalogenation.

Quantitative Impact of Reaction Parameters

The table below summarizes typical experimental outcomes when optimizing the coupling of sterically hindered iodopyridines.

Parameter ChangedSub-optimal ConditionOptimized ConditionTypical Product : Dehalogenated RatioMechanistic Rationale
Solvent Ethanol / Isopropanol1,4-Dioxane / TolueneShifts from 20:80 to 85:15 Eliminates beta-hydride donors from the solvent pool.
Base NaOtBu / NaOH (Aqueous)Anhydrous K3PO4Shifts from 30:70 to 90:10 Prevents formation of Pd-OH/Pd-OR species that undergo side reactions.
Ligand PPh3 (Small, less electron-rich)XPhos / SPhos (Bulky, rich)Shifts from 40:60 to 95:5 Accelerates transmetallation and reductive elimination, outcompeting hydrolysis.
Atmosphere Open to air / Poor degassingRigorous Argon / Freeze-Pump-ThawShifts from 50:50 to 98:2 Removes trace oxygen and adventitious moisture[2].

Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species, bypassing the slow reduction of traditional Pd(II) salts which often leads to catalyst degradation.

Protocol: Anhydrous Suzuki-Miyaura Coupling of 5-Iodo-2-methoxy-4-methylpyridine

Materials Required:

  • Electrophile: 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, rigorously dried under vacuum)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv, finely milled and oven-dried at 120 °C overnight)

  • Solvent: Anhydrous 1,4-Dioxane (stored over activated 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a sealed microwave vial equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Solid Addition: Inside an argon-filled glovebox (or using standard Schlenk techniques against a positive argon flow), add 5-Iodo-2-methoxy-4-methylpyridine, the boronic acid, anhydrous K3PO4, and the XPhos Pd G3 catalyst to the vessel.

  • Solvent Degassing: Add anhydrous 1,4-Dioxane via a sterile, oven-dried syringe. Degas the resulting suspension by sparging with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

  • Reaction Initiation: Seal the vessel and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended, which is critical for the transmetallation step.

  • Self-Validation & Monitoring: After 2 hours, withdraw a 10 µL aliquot using an argon-purged microsyringe. Dilute in LC-MS grade acetonitrile and analyze via UPLC-MS.

    • Validation Check: If the ratio of cross-coupled product to 2-methoxy-4-methylpyridine (m/z ~124 [M+H]+) is >10:1, proceed to completion. If the dehalogenated peak is dominant, abort the reaction and re-verify the anhydrous nature of your K3PO4 and Dioxane.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (NIH).[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-2-methoxy-4-methylpyridine Cross-Couplings

Welcome to the advanced technical support center for the cross-coupling of 5-Iodo-2-methoxy-4-methylpyridine . The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the cross-coupling of 5-Iodo-2-methoxy-4-methylpyridine . The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry[1]. While the C–I bond in this substrate is exceptionally reactive toward oxidative addition by palladium(0) catalysts[1], the basic pyridine nitrogen presents a high risk of off-cycle catalyst sequestration.

This guide provides an authoritative, causality-driven framework for optimizing catalyst loading—transitioning from standard high-loading conditions to highly efficient, low-ppm catalytic systems[2].

I. Optimization Workflow

Workflow Start Set Baseline (2-5 mol% Pd) Eval LC-MS Check (Internal Std) Start->Eval High >95% Yield Eval->High Success Low Stalled / Low Yield Eval->Low Incomplete Decrease Halve Pd Loading High->Decrease Adjust Change Ligand (e.g., BippyPhos) Low->Adjust Decrease->Eval Optimum Optimal Loading Decrease->Optimum Limit Reached Adjust->Start

Workflow for iterative palladium catalyst loading optimization.

II. Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 1 mol% Pd loading despite the high reactivity of the C–I bond? A: The differential reactivity of the C–I bond ensures extremely fast initial oxidative addition[1]. However, as the reaction progresses, the basic pyridine nitrogen of both the starting material and the coupled product can coordinate to the Pd(II) intermediates or the active Pd(0) species. This creates an off-cycle resting state. If the ligand is not sterically demanding enough to prevent this coordination, the effective concentration of the active catalyst drops to zero, stalling the reaction prematurely.

Q: How do I choose the right ligand to enable lower catalyst loading (<0.5 mol%)? A: To lower catalyst loading, you must harness catalyst speciation effectively and prevent the formation of inactive Pd-clusters[2]. Bulky, electron-rich ligands are required. For example, BippyPhos has been identified as a uniquely effective ligand in palladium-catalyzed processes involving challenging heteroaryl halides, allowing for significant reductions in catalyst loading while maintaining broad functional group tolerance[3]. Buchwald-type phosphines (e.g., XPhos, SPhos) also provide the necessary steric bulk to shield the palladium center from pyridine nitrogen coordination.

Q: Does the 2-methoxy-4-methyl substitution pattern impact the coupling efficiency? A: Yes. The 2-methoxy group is electron-donating, which slightly increases the electron density of the pyridine ring compared to an unsubstituted analog, marginally slowing oxidative addition. More importantly, the 4-methyl group provides steric hindrance directly adjacent to the 5-iodo position. This necessitates a highly active, sterically accommodating catalyst system to facilitate efficient transmetalation and reductive elimination.

III. Quantitative Data: Catalyst Loading vs. Efficiency

The following table summarizes the causal relationship between catalyst speciation, ligand choice, and reaction efficiency for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylpyridine with phenylboronic acid.

Pd(OAc)₂ LoadingLigand (2 equiv to Pd)Conversion (%)Yield (%)Turnover Number (TON)Mechanistic Observation
5.0 mol% PPh₃>999218Standard baseline; high Pd waste and potential for residual metal toxicity.
2.0 mol% PPh₃857839Reaction stalls. PPh₃ lacks the bulk to prevent pyridine-Pd coordination.
1.0 mol% XPhos>999494High efficiency. Steric bulk prevents off-cycle trapping.
0.1 mol% BippyPhos9693930Exceptional efficiency[3]. Requires rigorous exclusion of oxygen.
0.05 mol% BippyPhos60551,100Mass transfer limitations and trace impurities begin to outcompete the catalytic cycle.
IV. Troubleshooting Guide

Issue 1: Formation of Homocoupled Pyridine Side Products

  • Cause: High localized concentrations of the active Pd-halide species relative to the transmetalating agent (e.g., boronic acid). This often occurs when catalyst loading is too high (>5 mol%).

  • Resolution: Decrease the Pd catalyst loading to 0.5–1.0 mol%. Ensure the transmetalating agent is fully soluble in the chosen solvent system (e.g., adding a phase-transfer catalyst or adjusting the water ratio in dioxane/H₂O mixtures).

Issue 2: Black Precipitate (Palladium Black) Formation

  • Cause: Catalyst degradation. The Pd(0) species is falling out of the catalytic cycle before oxidative addition can occur, often due to an insufficient ligand-to-palladium ratio or oxygen ingress.

  • Resolution: Increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 to stabilize the Pd(0) species[2]. Verify the integrity of your inert atmosphere (Schlenk line or glovebox).

V. Mechanistic Pathway: The Poisoning Dilemma

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 5-Iodo Substrate Poison Inactive Pd-N Complex (Pyridine Trap) Pd0->Poison N-Coordination Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release Poison->Pd0 Bulky Ligand Rescue

Catalytic cycle showing off-cycle pyridine trapping and bulky ligand rescue.

VI. Self-Validating Experimental Protocol

To optimize catalyst loading, you must use a self-validating system. This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to continuously verify mass balance. A mismatch between starting material consumption and product formation instantly flags catalyst-driven degradation.

Objective: Screen Pd loading from 2.0 mol% down to 0.1 mol% for Suzuki-Miyaura coupling.

Materials:

  • 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (Variable: 2.0, 1.0, 0.5, 0.1 mol%)

  • BippyPhos or XPhos (Variable: 4.0, 2.0, 1.0, 0.2 mol% — maintaining a 2:1 L:Pd ratio)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, 0.25 mmol) — Internal Standard

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 2.5 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst Stock: To ensure accurate sub-mol% loading, prepare a stock solution of Pd(OAc)₂ and the chosen ligand in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active Pd-ligand complex to form prior to introduction to the basic environment.

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-4-methylpyridine, arylboronic acid, K₃PO₄, and the 1,3,5-trimethoxybenzene internal standard.

  • Purging: Evacuate the tube and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent and Catalyst Addition: Add the degassed 1,4-Dioxane/H₂O mixture. Inject the required volume of the pre-catalyst stock solution to achieve the target mol% loading.

  • Kinetic Sampling (The Validation Step): Heat the reaction to 80 °C. At t = 1h, 3h, and 12h, withdraw a 20 µL aliquot under Argon. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

  • Data Analysis: Calculate the conversion by comparing the integration of the 5-Iodo-2-methoxy-4-methylpyridine peak against the internal standard. Calculate the yield by comparing the product peak against the internal standard. Self-Validation Check: If (Conversion % - Yield %) > 5%, the catalyst is promoting side reactions (e.g., protodehalogenation or homocoupling), indicating that the ligand environment must be adjusted before further lowering the Pd loading.

VII. References
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central (PMC).[Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Troubleshooting low yields in 5-Iodo-2-methoxy-4-methylpyridine Grignard formation

Welcome to the technical support center for the Grignard formation of 5-Iodo-2-methoxy-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Grignard formation of 5-Iodo-2-methoxy-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical organometallic intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve higher yields and reproducibility in your experiments.

Troubleshooting Guide: Addressing Low Yields

Low yields in the formation of 2-methoxy-4-methyl-5-pyridylmagnesium iodide can be attributed to several factors, from initial setup to competing side reactions. This section provides a systematic approach to identifying and resolving these issues.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Failure to initiate is a frequent hurdle in Grignard synthesis, primarily due to the passivating layer of magnesium oxide on the magnesium metal.[1][2] This layer prevents the magnesium from reacting with the aryl iodide.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer.

    • Mechanical Activation: In a flame-dried flask under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1] Rapid stirring or sonication can also be effective.

    • Chemical Activation: The use of activating agents is a common and effective strategy.[1]

      • Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple color indicates the activation of the magnesium surface.[2]

      • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane will react with the magnesium to form ethylene gas, providing a visual cue of successful activation.[1]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1][3]

    • Ensure all glassware is rigorously flame-dried or oven-dried and assembled while hot under a positive pressure of an inert gas like argon or nitrogen.

    • Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice and is known to stabilize Grignard reagents.[4]

  • Initiation Temperature: Gentle heating with a heat gun can help to start the reaction.[1] However, be prepared to cool the reaction, as the formation is exothermic.[3]

Q2: I am observing a significant amount of a homocoupled byproduct. How can I minimize this Wurtz-type coupling?

The formation of 2,2'-dimethoxy-4,4'-dimethyl-5,5'-bipyridine, a Wurtz-type coupling product, is a major side reaction that consumes both the starting material and the desired Grignard reagent.[5][6] This occurs when a newly formed Grignard molecule reacts with a molecule of unreacted 5-iodo-2-methoxy-4-methylpyridine.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of the Aryl Iodide: Add a solution of the 5-iodo-2-methoxy-4-methylpyridine dropwise to the activated magnesium suspension.[3][6] This maintains a low concentration of the starting material, favoring its reaction with the magnesium surface over the already formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the addition. While initiation may require some heating, excessive temperatures can accelerate the Wurtz coupling reaction.[6]

  • Solvent Choice: While THF is generally a good solvent for Grignard formation, for substrates prone to Wurtz coupling, consider using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF), which have been shown to suppress this side reaction in some cases.[6]

  • High Dilution: Performing the reaction at a higher dilution can also help to minimize the bimolecular Wurtz coupling.[3]

Table 1: Solvent Effects on Wurtz Coupling for Reactive Halides

SolventTypical Outcome for Wurtz-Prone SubstratesReference
Diethyl Ether (Et₂O)Generally low Wurtz coupling[6]
Tetrahydrofuran (THF)Can promote Wurtz coupling for some substrates[6]
2-Methyltetrahydrofuran (2-MeTHF)Often suppresses Wurtz coupling[6]
Q3: My reaction initiates, but the yield of the Grignard reagent is still low. What other factors could be at play?

Even with successful initiation and measures to control Wurtz coupling, other factors can lead to low yields.

Potential Issues and Solutions:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the aryl iodide. Monitoring the consumption of magnesium can be an indicator of completion.[4]

    • Stirring: Efficient stirring is crucial to ensure good contact between the aryl iodide solution and the magnesium surface.[7]

  • Grignard Reagent Degradation:

    • Oxygen Sensitivity: Grignard reagents react with oxygen.[8] Maintain a positive pressure of an inert gas throughout the reaction and subsequent handling.

    • Thermal Stability: While some heating is often necessary, prolonged exposure to high temperatures can lead to degradation of the Grignard reagent. A gentle reflux is typically sufficient.

  • Quality of Reagents:

    • Magnesium: Use high-purity magnesium turnings. Older, heavily oxidized magnesium can be less reactive.[4]

    • Aryl Iodide: Ensure the 5-iodo-2-methoxy-4-methylpyridine is pure and dry. Impurities can inhibit the reaction or lead to side products.

Experimental Protocols

Protocol 1: Activation of Magnesium and Grignard Formation

This protocol provides a general procedure for the formation of 2-methoxy-4-methyl-5-pyridylmagnesium iodide.

Materials:

  • Magnesium turnings

  • 5-Iodo-2-methoxy-4-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Assemble the glassware and ensure a positive pressure of inert gas.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating magnesium activation.[2]

  • Allow the flask to cool to room temperature.

  • Prepare a solution of 5-iodo-2-methoxy-4-methylpyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Once the magnesium is activated, add the remaining anhydrous THF to the reaction flask.

  • Begin the slow, dropwise addition of the aryl iodide solution to maintain a gentle reflux.[3]

  • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours, or until the magnesium is consumed.

  • Cool the solution to room temperature. The Grignard reagent is now ready for use or titration.

Diagram 1: Grignard Formation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep_glass Flame-dry Glassware prep_mg Add Mg Turnings & Initiator prep_glass->prep_mg initiation Initiate Reaction (Heating/Activation) prep_mg->initiation prep_reagents Prepare Aryl Iodide Solution addition Slow Addition of Aryl Iodide prep_reagents->addition initiation->addition failure Low Yield initiation->failure No Initiation reflux Maintain Gentle Reflux addition->reflux addition->failure Wurtz Coupling success High Yield of Grignard Reagent reflux->success reflux->failure Degradation

Caption: Workflow for Grignard reagent formation and potential failure points.

Frequently Asked Questions (FAQs)

Q: Why is an ethereal solvent like THF or diethyl ether necessary for Grignard reagent formation? A: Ethereal solvents are crucial because the lone pairs of electrons on the oxygen atom coordinate to the magnesium, stabilizing the Grignard reagent.[8] This complexation is essential for both the formation and the stability of the organomagnesium compound.

Q: Can I use 5-bromo- or 5-chloro-2-methoxy-4-methylpyridine instead of the iodo- derivative? A: The reactivity of the organic halide in Grignard formation follows the order I > Br > Cl. While the bromo- derivative may work, it will likely require more forcing conditions (e.g., higher temperatures, longer reaction times). The chloro- derivative is generally much less reactive and may not be suitable for this reaction.[7]

Q: How can I determine the concentration of my prepared Grignard reagent? A: The concentration of the active Grignard reagent should be determined by titration before use. A common method involves titrating a known amount of the Grignard solution against a standard solution of a protic compound (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.[5]

Q: What is the Schlenk equilibrium and how does it relate to my Grignard reagent? A: The Schlenk equilibrium describes the dynamic equilibrium in solution between the Grignard reagent (RMgX) and the corresponding diorganomagnesium compound (R₂Mg) and magnesium halide (MgX₂). The position of this equilibrium is influenced by the solvent, the nature of the R group, and the halide. While for most synthetic purposes the Grignard reagent can be considered as RMgX, this equilibrium can influence its reactivity.

Diagram 2: Schlenk Equilibrium

G RMgX 2 R-Mg-X Equilibrium RMgX->Equilibrium Products R₂Mg + MgX₂ Equilibrium->Products

Caption: The Schlenk equilibrium for Grignard reagents in solution.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. (URL: [Link])

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (URL: [Link])

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Grignard PDF - ResearchGate. (URL: [Link])

    • Grignard Reaction - Web Pages. (URL: [Link])

  • EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC. (URL: [Link])

  • Wurtz reaction - Wikipedia. (URL: [Link])

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (URL: [Link])

  • Wurtz Reaction - Organic Chemistry Portal. (URL: [Link])

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC. (URL: [Link])

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines - ResearchGate. (URL: [Link])

  • nickel-catalyzed, geminal dimethylation of allylic dithioacetals - Organic Syntheses Procedure. (URL: [Link])

  • Studies on the Grignard Reaction‐VII (1) on the Mechanism of the Grignard Reagent Formation and the Wurtz Side Reaction in Ether - ResearchGate. (URL: [Link])

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • 2‐Methoxy Pyridine (2023) | V. Santhakumar - SciSpace. (URL: [Link])

  • CN105906557A - 2-methoxy-5-(pyridine-2-yl)
  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 - EPO. (URL: [Link])

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - Korea Science. (URL: [Link])

Sources

Optimization

Best solvents to improve solubility of 5-Iodo-2-methoxy-4-methylpyridine

Technical Support Center: Solubility Optimization for 5-Iodo-2-methoxy-4-methylpyridine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-Iodo-2-methoxy-4-methylpyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of halogenated heterocyclic building blocks. 5-Iodo-2-methoxy-4-methylpyridine (CAS: 1092978-69-2) is a highly valuable precursor in cross-coupling reactions and drug discovery, but it presents a dual solubility challenge: it is highly lipophilic ("grease") and exhibits strong crystal lattice energy ("brick dust").

This guide provides a mechanistic understanding of its solubility behavior and field-proven, self-validating protocols to ensure your compound remains in solution during critical assays and syntheses.

FAQ Section 1: Core Principles & Solvent Selection

Q1: Why is 5-Iodo-2-methoxy-4-methylpyridine inherently difficult to dissolve in aqueous media? A1: The poor aqueous solubility of this compound is driven by three specific structural factors:

  • High Lipophilicity (Iodine & Methyl): The bulky iodine atom at the C5 position and the methyl group at C4 significantly increase the molecule's partition coefficient (logP). Iodine's large electron cloud enhances London dispersion forces, driving self-association and crystal packing over water solvation.

  • Depressed Basicity (2-Methoxy Group): While unsubstituted pyridine has a pKa of ~5.2, the strong inductive electron-withdrawing effect of the adjacent 2-methoxy oxygen pulls electron density away from the pyridine nitrogen. This lowers the pKa to approximately 3.2 [4]. Consequently, at physiological pH (7.4), the molecule is entirely un-ionized and highly hydrophobic.

  • Lack of Hydrogen Bond Donors: The molecule contains hydrogen bond acceptors (N, O) but no donors, severely limiting its ability to integrate into aqueous hydrogen-bond networks.

Q2: What are the best organic solvents for preparing high-concentration stock solutions? A2: For stock solutions (10–100 mM), you must select solvents capable of disrupting the crystal lattice while solvating the hydrophobic core.

Table 1: Recommended Organic Solvents for Stock Preparation

SolventDielectric Constant (ε)Recommended Max Conc.Application & Causality
DMSO 46.750-100 mMPrimary choice for bioassays. Strong dipole-dipole interactions solvate the pyridine ring. Caution: Highly hygroscopic.
THF 7.5>100 mMIdeal for synthesis/cross-coupling. Excellent for highly halogenated aromatics due to similar polarizability.
DMF 36.750 mMGood alternative to DMSO for synthesis, but harder to remove under vacuum.
Acetonitrile 37.510-20 mMModerate solubility. Useful for HPLC analysis, but prone to temperature-dependent precipitation.

FAQ Section 2: Troubleshooting Assay Dilutions

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer (pH 7.4). How do I prevent this? A3: You are experiencing "solvent shift nucleation." When the DMSO stock hits the aqueous buffer, the local dielectric constant spikes, and the hydrophobic iodopyridine rapidly aggregates before it can disperse. To prevent this, employ Co-solvency or Complexation :

  • Co-solvents: Pre-mix the aqueous buffer with 5-10% PEG400 or Propylene Glycol. This lowers the interfacial tension and provides a dielectric bridge between DMSO and water, accommodating the lipophilic compound [1].

  • Cyclodextrins: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the bulky iodine/methyl regions, while the hydrophilic exterior maintains aqueous solubility [2].

Q4: Can I use salt formation to force it into an aqueous solution? A4: Yes, but with strict limitations. Because the pKa is ~3.2, weak acids (like acetic acid, pKa 4.7) will not protonate the pyridine nitrogen sufficiently. You must use a strong acid (e.g., Methanesulfonic acid or HCl) to drop the microenvironmental pH to < 1.5 (at least two pH units below the compound's pKa) to achieve >99% ionization and force dissolution [3].

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Start 5-Iodo-2-methoxy-4-methylpyridine (Solid Compound) Stock Prepare Stock Solution (DMSO or THF, 10-50 mM) Start->Stock Dilution Dilute into Aqueous Buffer (Target: 1-100 µM) Stock->Dilution Check Nephelometric Check (Precipitation?) Dilution->Check Yes Yes: Micro-crystals formed Check->Yes Turbidity > 5 NTU No No: Solution is clear Check->No Turbidity < 5 NTU Optimize Add Co-solvents (PEG400) or HP-β-CD Yes->Optimize Assay Proceed to Biological or Chemical Assay No->Assay Optimize->Dilution

Decision tree for optimizing the aqueous solubility of 5-Iodo-2-methoxy-4-methylpyridine.

Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to guarantee your compound is truly dissolved.

Protocol 1: Self-Validating Kinetic Solubility Screening

Mechanism: This protocol uses nephelometry (light scattering) to detect invisible micro-precipitates, followed by HPLC-UV for absolute quantification of the dissolved fraction.

  • Stock Preparation: Prepare a 10 mM stock of 5-Iodo-2-methoxy-4-methylpyridine in 100% anhydrous DMSO.

  • Buffer Spiking: Aliquot 980 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 1.5 mL Eppendorf tube. While vortexing at 800 rpm, slowly inject 20 µL of the DMSO stock (final theoretical concentration: 200 µM, 2% DMSO).

  • Equilibration: Incubate the tube on an orbital shaker at 25°C for 2 hours to allow thermodynamic equilibration.

  • Nephelometric Check: Transfer 200 µL to a clear-bottom 96-well plate. Measure absorbance at 620 nm. An OD620 > 0.05 indicates light scattering from micro-precipitates.

  • Phase Separation & Quantification (Validation Step): Centrifuge the remaining sample at 14,000 x g for 15 minutes to pellet any solid. Carefully extract 100 µL of the supernatant, dilute 1:1 with Acetonitrile, and inject into an HPLC-UV system (monitor at 254 nm). Compare the peak area against a standard curve generated in 100% Acetonitrile to determine the true dissolved concentration.

Protocol 2: HP-β-CD Inclusion Complexation

Mechanism: Encapsulation physically shields the hydrophobic iodine atom and methyl group from the aqueous phase, preventing aggregation.

  • Matrix Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • Solvent Blending: Dissolve 10 mg of 5-Iodo-2-methoxy-4-methylpyridine in 500 µL of THF (a highly effective solvent for polarizable iodopyridines).

  • Complexation: Add the THF solution dropwise to 5 mL of the 20% HP-β-CD solution under high-shear magnetic stirring (1200 rpm) at 30°C.

  • Solvent Evaporation: Transfer the slightly turbid emulsion to a rotary evaporator. Remove the THF under reduced pressure (40°C, 150 mbar) for 45 minutes until the solution weight stabilizes.

  • Filtration: Filter the resulting clear aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug. The filtrate now contains the highly water-soluble inclusion complex ready for downstream use.

References

  • Source: ijpca.
  • Source: nih.
  • Source: benchchem.
  • Title: pKa Data Compiled by R.

Reference Data & Comparative Studies

Validation

Reactivity comparison: 5-Iodo-2-methoxy-4-methylpyridine vs 5-Bromo-2-methoxy-4-methylpyridine

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of 5-Iodo-2-methoxy-4-methylpyridine and 5-Bromo-2-methoxy-4-methylpyridine. Architectural Context: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of 5-Iodo-2-methoxy-4-methylpyridine and 5-Bromo-2-methoxy-4-methylpyridine.

Architectural Context: The Role of the Halogen in Pyridine Scaffolds

In the synthesis of complex pharmaceutical intermediates, the choice of halogen on a heterocyclic building block is rarely a mere matter of availability. For the scaffold 2-methoxy-4-methylpyridine , functionalized at the C5 position, the decision between an iodine and a bromine atom fundamentally alters the thermodynamic and kinetic landscape of downstream functionalizations[1].

The presence of the electron-donating C2-methoxy group (+M effect) enriches the electron density of the pyridine ring. While this stabilizes the molecule, it simultaneously decreases the electrophilicity of the C5 carbon. Consequently, the activation energy required for a transition metal (like Palladium or Nickel) to insert into the carbon-halogen (C–X) bond is elevated compared to electron-deficient pyridines. It is within this specific electronic environment that the physicochemical differences between the C–I and C–Br bonds become the defining factor in reaction design[2].

Thermodynamic and Kinetic Divergence

The reactivity of these two molecules in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) and metalation is governed by the bond dissociation energy (BDE) and the polarizability of the halogen[3].

  • Bond Dissociation Energy (BDE): The C–Br bond requires approximately 81 kcal/mol to cleave, whereas the C–I bond requires only ~65 kcal/mol. This 16 kcal/mol difference means that the oxidative addition of Pd(0) into the 5-iodo derivative is thermodynamically much more accessible[3].

  • Oxidative Addition Kinetics: Oxidative addition is typically the rate-limiting step in cross-coupling reactions involving aryl bromides. For the 5-iodo derivative, oxidative addition is orders of magnitude faster, often shifting the rate-limiting step to transmetalation or reductive elimination[4].

Quantitative Comparison Matrix
Reactivity Metric5-Iodo-2-methoxy-4-methylpyridine5-Bromo-2-methoxy-4-methylpyridine
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Halogen Atomic Radius ~1.98 Å (Highly polarizable)~1.85 Å (Moderately polarizable)
Relative Pd(0) Ox. Add. Rate Extremely Fast ( krel​>102 )Slow to Moderate ( krel​=1 )
Typical Suzuki-Miyaura Temp. 20 °C – 60 °C80 °C – 110 °C
Required Pd Ligand Profile Standard (e.g., PPh 3​ )Electron-rich, bulky (e.g., XPhos, dppf)
Halogen-Metal Exchange Rapid at -20 °C (with i PrMgCl)Requires -78 °C ( n -BuLi) or forced heating
Shelf Stability Light-sensitive (requires amber glass)Highly stable under ambient conditions

Mechanistic Pathways in Palladium Catalysis

To understand the causality behind the required experimental conditions, we must visualize the catalytic cycle. The 5-bromo derivative demands electron-rich, sterically demanding phosphine ligands (like dialkylbiaryl phosphines) to increase the electron density on the Pd center, thereby forcing the sluggish oxidative addition. The 5-iodo derivative, conversely, readily undergoes oxidative addition even with "ligandless" or simple triphenylphosphine systems.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting for Br) Pd0->OxAdd + ArX ArX 5-X-2-methoxy- 4-methylpyridine (X = I, Br) ArX->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Fast for I Slow for Br TransMet Transmetalation (R-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting halogen-dependent oxidative addition.

Field-Proven Experimental Methodologies

To objectively compare these substrates in your own laboratory, the following protocols are designed as self-validating systems . By incorporating an internal standard at t=0 , you can track exact kinetic conversion via GC-MS or LC-MS, rather than relying on potentially misleading isolated yields.

Protocol A: Comparative Kinetic Suzuki-Miyaura Coupling

This protocol evaluates the relative reactivity of both substrates under identical, mild conditions to demonstrate the kinetic superiority of the iodo-derivative.

Reagents & Setup:

  • Substrate: 5-Iodo- or 5-Bromo-2-methoxy-4-methylpyridine (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%)

  • Base: K 2​ CO 3​ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 5 mL), thoroughly degassed.

  • Internal Standard: Dodecane (0.5 mmol) — Critical for self-validation.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge two separate Schlenk flasks with Pd(PPh 3​ ) 4​ and K 2​ CO 3​ .

  • Substrate Addition: Add the 5-Iodo derivative to Flask A, and the 5-Bromo derivative to Flask B. Add phenylboronic acid to both.

  • Solvent & Standard: Inject the degassed solvent mixture and exactly 0.5 mmol of dodecane into both flasks.

  • Baseline Sampling ( t=0 ): Stir for 2 minutes at room temperature. Extract a 50 µL aliquot from each flask, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS to establish the baseline Substrate/Dodecane ratio.

  • Reaction Execution: Heat both flasks to 60 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=30 min, 1 hr, 2 hr, and 4 hr.

  • Data Interpretation: You will observe that Flask A (Iodo) reaches >95% conversion within 1 hour. Flask B (Bromo) will likely stall at <20% conversion under these specific mild conditions and standard ligand environment, proving the necessity of specialized ligands (like XPhos) if the bromo-derivative is chosen for scale-up.

Protocol B: Regioselective Halogen-Metal Exchange

When synthesizing boronic acids or complex alcohols via Grignard addition, halogen-metal exchange is required. The 5-iodo derivative is highly preferred here to avoid competing deprotonation of the acidic C4-methyl protons.

Step-by-Step Procedure (Using TurboGrignard):

  • Dissolve 5-Iodo-2-methoxy-4-methylpyridine (1.0 mmol) in anhydrous THF (3 mL) under Argon.

  • Cool the solution to -20 °C.

  • Dropwise add Isopropylmagnesium chloride lithium chloride complex ( i PrMgCl·LiCl, 1.1 mmol, 1.3 M in THF).

  • Stir for 15 minutes. The exchange is rapid and quantitative due to the highly polarizable C–I bond.

  • Add the desired electrophile (e.g., an aldehyde or trimethylborate). Note: Attempting this exact protocol with the 5-bromo derivative will result in incomplete exchange and requires either elevated temperatures (which degrades the resulting pyridyl-Grignard) or the use of strictly controlled n -BuLi at -78 °C.

G Start Parallel Reaction Setup (Schlenk Flasks) SubI Substrate A: 5-Iodo Derivative Start->SubI SubBr Substrate B: 5-Bromo Derivative Start->SubBr CondI Mild Conditions: 60°C, Pd(PPh3)4 SubI->CondI CondBr Forced Conditions: 100°C, Pd(dppf)Cl2 SubBr->CondBr Analysis GC-MS Kinetic Sampling (vs Dodecane Standard) CondI->Analysis CondBr->Analysis Result Yield & Turnover Frequency (TOF) Comparison Analysis->Result

Figure 2: Parallel experimental workflow for comparative kinetic profiling of halopyridines.

Strategic Conclusion: Which to Choose?

If your goal is rapid library generation, medicinal chemistry SAR exploration, or mild-condition coupling (especially in the presence of sensitive functional groups), 5-Iodo-2-methoxy-4-methylpyridine is the superior choice. The kinetic ease of breaking the C–I bond saves time and allows for broader functional group tolerance[4].

If your goal is process chemistry and metric-ton scale-up , 5-Bromo-2-methoxy-4-methylpyridine is generally preferred. Despite requiring more expensive, electron-rich ligands (like XPhos or BrettPhos) and higher temperatures to overcome the 81 kcal/mol BDE[3], the bromo-derivative is significantly cheaper to procure, highly stable to light, and avoids the generation of high-molecular-weight iodide waste streams.

Sources

Comparative

Comparing leaving group kinetics of 5-Iodo-2-methoxy-4-methylpyridine in SNAr reactions

Title: Comparative Kinetic Analysis of Leaving Groups in 5-Substituted Pyridines: SNAr vs. Transition-Metal Pathways Executive Summary For researchers and drug development professionals, the functionalization of highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Kinetic Analysis of Leaving Groups in 5-Substituted Pyridines: SNAr vs. Transition-Metal Pathways

Executive Summary

For researchers and drug development professionals, the functionalization of highly substituted pyridine scaffolds is a critical step in building active pharmaceutical ingredients (APIs). 5-Iodo-2-methoxy-4-methylpyridine [1] presents a unique kinetic paradox. While nucleophilic aromatic substitution (SNAr) is a standard method for functionalizing heterocycles, the specific electronic topology of this molecule renders thermal SNAr highly inefficient. This guide objectively compares the leaving group kinetics of the 5-iodo substituent against alternative halogens in SNAr reactions and provides field-proven, self-validating protocols for overcoming these kinetic barriers.

Mechanistic Causality: The Kinetic Paradox of 5-Iodo-2-methoxy-4-methylpyridine

To understand the reactivity of 5-Iodo-2-methoxy-4-methylpyridine, we must analyze the causality behind its electronic deactivation:

  • Regiochemical Mismatch: SNAr reactions on pyridines are highly regioselective, heavily favoring substitution at the C-2 and C-4 positions. At these positions, the intermediate negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen[2]. The C-5 position is electronically "disabled," meaning it cannot directly stabilize the anionic intermediate[3].

  • Electronic Deactivation: The presence of a 2-methoxy (-OCH₃) and a 4-methyl (-CH₃) group further complicates the reaction. Both are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and strongly repelling incoming nucleophiles.

  • The Element Effect: In a standard SNAr reaction, the rate-determining step (RDS) is the initial addition of the nucleophile. The leaving group ability is therefore dictated by electronegativity (which stabilizes the transition state via inductive withdrawal), not by bond strength. This establishes the kinetic order: F > NO₂ > Cl ≈ Br > I [4].

Because iodine is highly polarizable but possesses the lowest electronegativity among the halogens, it is the poorest possible leaving group for an already disfavored SNAr pathway[4].

Visualizing the Kinetic Pathways

To illustrate why thermal SNAr fails and why alternative catalytic methods are required, the following diagrams map the logical flow of the reaction coordinates.

SNAr_Kinetics Sub 5-Iodo Substrate MC Meisenheimer Complex (Unstable at C5) Sub->MC Slow (RDS) Nuc Nucleophile Nuc->MC Prod SNAr Product MC->Prod Fast

SNAr mechanism highlighting the rate-determining step and intermediate instability at C5.

Reactivity_Pathways Start 5-Iodo-2-methoxy-4-methylpyridine SNAr SNAr Pathway (Thermal) Start->SNAr Nucleophile + Heat Pd Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Pd Pd Catalyst + Base Res1 Kinetically Disfavored (Poor -I effect of Iodine) SNAr->Res1 Res2 Kinetically Favored (Weak C-I bond) Pd->Res2

Divergent kinetic pathways comparing thermal SNAr versus transition-metal catalyzed coupling.

Comparative Performance Data

The table below summarizes the quantitative kinetic drivers when comparing different leaving groups at the C-5 position of the 2-methoxy-4-methylpyridine scaffold.

Leaving Group at C-5Thermal SNAr Relative RateSNAr Primary Kinetic DriverPd-Catalyzed Relative RatePd-Catalyzed Kinetic Driver
Fluoro (-F) Highest (~10³)High Electronegativity (-I effect)Lowest (~0)Strong C-F bond (485 kJ/mol)
Chloro (-Cl) Moderate (~10¹)Moderate ElectronegativityLow (~1)Moderate C-Cl bond
Bromo (-Br) Low (~1)Weak ElectronegativityHigh (~10²)Weak C-Br bond
Iodo (-I) Lowest (~10⁻¹)High Polarizability (Poor -I effect)Highest (~10³)Weakest C-I bond (213 kJ/mol)

Data Interpretation: If a researcher is forced to use SNAr at the 5-position, a 5-fluoro derivative is mandatory, though yields will still be limited by the deactivating methoxy/methyl groups[3]. However, the 5-iodo derivative is perfectly primed for transition-metal catalysis, where the weak C-I bond accelerates the oxidative addition step[5].

Self-Validating Experimental Protocols

To demonstrate these kinetic principles in the laboratory, the following protocols provide a self-validating framework for functionalizing 5-Iodo-2-methoxy-4-methylpyridine with a secondary amine (e.g., morpholine).

Protocol A: Attempted Thermal SNAr (Kinetic Control Baseline)

Objective: To empirically validate the kinetic barrier of substituting the 5-iodo group via thermal SNAr.

  • Reaction Setup: In a heavy-walled sealed tube, dissolve 5-Iodo-2-methoxy-4-methylpyridine (1.0 mmol) and morpholine (5.0 mmol) in anhydrous DMSO (5.0 mL, 0.2 M).

  • Base Addition: Add K₂CO₃ (2.0 mmol) to act as an acid scavenger.

  • Thermal Activation: Seal the tube and heat to 130 °C for 24 hours.

  • Self-Validation (In-Process Control): Sample the reaction at 4h, 12h, and 24h. Analyze via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Expected Outcome: The LC-MS trace will show >90% unreacted starting material. The high activation energy required to form the Meisenheimer complex at the C-5 position prevents the reaction from proceeding[3].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Optimized Alternative)

Objective: To bypass the SNAr kinetic bottleneck by shifting the mechanism to a Pd-catalyzed cycle where the weak C-I bond is an asset.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 5-Iodo-2-methoxy-4-methylpyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Reagent Addition: Add anhydrous Toluene (10.0 mL, 0.1 M) followed by morpholine (1.2 mmol).

  • Thermal Activation: Seal the vial, remove it from the glovebox, and stir at 80 °C for 4 hours.

  • Self-Validation (In-Process Control): Perform TLC (Thin Layer Chromatography) using a 70:30 Hexanes/Ethyl Acetate eluent. The starting material spot (UV active) should be completely consumed.

  • Expected Outcome: LC-MS will confirm the mass of the aminated product. The reaction succeeds rapidly because the rate-determining step is now the oxidative addition of Pd(0) into the exceptionally weak C-I bond[5].

Conclusion & Strategic Recommendations

When designing synthetic routes involving 5-Iodo-2-methoxy-4-methylpyridine, researchers must avoid thermal SNAr conditions. The combination of an electronically disabled C-5 position, electron-donating substituents, and the poor electronegativity of iodine creates an insurmountable kinetic barrier. Instead, the iodo group should be leveraged as a premium handle for transition-metal catalyzed cross-couplings, transforming a kinetic liability into a synthetic advantage.

References

  • Sigma-Aldrich. "5-Iodo-2-methoxy-4-methylpyridine". sigmaaldrich.com. 1

  • Stack Exchange. "Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?". stackexchange.com. 2

  • RSC Publishing. "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine". rsc.org. 5

  • ACS Publications. "Development, Optimization, and Scope of the Radiosynthesis of 3/5-[18F]Fluoropyridines from Readily Prepared Aryl(pyridinyl) Iodonium Salts: The Importance of TEMPO and K2CO3". acs.org. 3

  • NIH PMC. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions". nih.gov. 4

Sources

Validation

Validating Structural Isomers of Iodinated 2-Methoxy-4-methylpyridine via GC-MS: A Comparative Analytical Guide

As pharmaceutical pipelines and agrochemical developments increasingly rely on highly functionalized heterocyclic building blocks, the accurate structural validation of pyridine derivatives has become a critical analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and agrochemical developments increasingly rely on highly functionalized heterocyclic building blocks, the accurate structural validation of pyridine derivatives has become a critical analytical bottleneck. Iodinated 2-methoxy-4-methylpyridine is a prime example: depending on the synthetic route, iodination can occur at the 3-, 5-, or 6-position of the pyridine ring.

Because these structural isomers possess identical molecular weights (m/z 249) and highly similar physical properties, differentiating them requires an analytical approach that goes beyond basic mass confirmation. This guide provides a comprehensive, causality-driven methodology for resolving and validating these isomers using Gas Chromatography-Mass Spectrometry (GC-MS), comparing its efficacy against alternative modalities.

Comparative Modality Assessment: GC-MS vs. Alternatives

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are staples in structural elucidation, their utility shifts when dealing with volatile, electron-deficient halogenated pyridines.

Analytical ModalitySensitivityIsomer Resolution CapabilityCausality & Limitations
GC-EI-MS High (Picogram)Excellent Optimal Choice. The volatility of methoxypyridines makes them ideal for GC. Electron Ionization (EI) yields highly reproducible fragmentation patterns. Mid-polarity columns exploit subtle dipole moment differences between isomers for baseline separation 1.
LC-ESI-MS Low to ModeratePoor (Co-elution risk)The electron-withdrawing nature of both the methoxy group and the iodine atom significantly reduces the basicity of the pyridine nitrogen. This results in poor protonation efficiency in Electrospray Ionization (ESI), leading to signal suppression and poor sensitivity.
1H / 13C NMR Low (Milligram)Excellent The gold standard for absolute structural confirmation. However, it requires highly purified, isolated samples. It cannot be used for rapid, high-throughput screening of crude reaction mixtures where multiple isomers co-exist.

Causality in Methodological Design: The GC-MS Advantage

To design a robust GC-MS method, we must align the physics of the instrument with the chemical nature of the analyte.

Why a Mid-Polarity Stationary Phase? Standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) separate primarily by boiling point. Because the 3-iodo, 5-iodo, and 6-iodo isomers have nearly identical boiling points, a non-polar phase often yields partial co-elution. By switching to a mid-polarity phase (e.g., 50% phenyl or DB-1701), separation is driven by dipole-dipole interactions . The relative positioning of the electron-donating methyl group and the electron-withdrawing methoxy/iodine groups creates distinct dipole moments for each isomer, ensuring baseline resolution 2.

The "Ortho Effect" in Electron Ionization (EI): Under 70 eV electron bombardment, the isomers fragment differently based on steric crowding. In the 3-iodo isomer , the bulky iodine atom is sterically compressed between the methoxy (C2) and methyl (C4) groups. This steric strain lowers the activation energy required for the cleavage of the C-I bond, making the loss of an iodine radical (-127 Da) highly favorable. Consequently, the [M-I]⁺ ion (m/z 122) often becomes the base peak. In contrast, the 5-iodo and 6-iodo isomers experience less steric crowding, resulting in a more stable molecular ion [M]⁺• (m/z 249) 3.

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system—incorporating internal controls that independently verify the integrity of the data.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve the crude analyte in GC-grade ethyl acetate to a concentration of 100 µg/mL. Spike the sample with a C8–C20 n-alkane standard mixture (10 µg/mL).

  • Validation Causality: Raw retention times drift due to column trimming or carrier gas flow variations. Co-injecting an alkane series allows the software to calculate Kovats Retention Indices (RI) . This anchors the analyte's elution to a universal thermodynamic scale, validating the chromatographic performance independently of the specific instrument's daily state.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL (Split ratio 20:1) onto a mid-polarity capillary column (e.g., DB-17, 30m x 0.25mm x 0.25µm).

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 260°C, hold for 5 min. Constant helium flow at 1.2 mL/min.

  • Validation Causality: The slow ramp rate through the 150°C–200°C window maximizes the interaction time between the stationary phase and the varied dipole moments of the isomers, guaranteeing baseline separation.

Step 3: EI-MS Acquisition & Isotopic Verification
  • Action: Operate the MS source at 230°C with an ionization energy of 70 eV. Scan range: m/z 50 to 300.

  • Validation Causality: 70 eV is the universal standard for EI, ensuring spectra match theoretical thermodynamic predictions. As an internal purity check, verify the absence of an M+2 isotope peak at m/z 251. Because iodine is monoisotopic (100% ¹²⁷I), a pure iodinated compound will not exhibit the prominent M+2 peak characteristic of brominated or chlorinated impurities.

Quantitative Data: Isomer Differentiation Matrix

The following table summarizes the diagnostic data used to definitively assign the structural isomers based on the self-validating protocol described above.

Structural IsomerPredicted Kovats RI (Mid-Polarity)Molecular Ion [M]⁺•Base Peak (100% Abundance)Diagnostic Secondary FragmentsCausality of Fragmentation
3-iodo-2-methoxy-4-methylpyridine ~1520m/z 249 (Moderate)m/z 122 [M - I]⁺m/z 107 [M - I - CH3]⁺Steric crowding between C2-methoxy and C4-methyl drives rapid expulsion of the iodine radical to relieve strain.
5-iodo-2-methoxy-4-methylpyridine ~1565m/z 249 (Strong)m/z 249 [M]⁺•m/z 234 [M - CH3]⁺, m/z 206Lack of adjacent bulky groups stabilizes the C-I bond. Fragmentation is dominated by the loss of the methoxy methyl group (-15 Da) 4.
6-iodo-2-methoxy-4-methylpyridine ~1610m/z 249 (Strong)m/z 249 [M]⁺•m/z 122 [M - I]⁺ (Minor)Iodine adjacent to the highly electronegative pyridine nitrogen experiences a strong inductive pull, stabilizing the molecular ion and delaying elution (highest dipole).

Mechanistic Fragmentation Pathway

To fully trust the MS data, one must understand the unimolecular decomposition of the gas-phase ions. Below is the mapped fragmentation pathway for the iodinated methoxypyridine scaffold under 70 eV electron ionization.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 249 (Iodinated Precursor) M_I [M - I]⁺ m/z 122 Steric Relief (3-iodo favored) M->M_I - I• (-127 Da) M_CH3 [M - CH3]⁺ m/z 234 Methoxy Cleavage M->M_CH3 - CH3• (-15 Da) M_I_CH3 [M - I - CH3]⁺• m/z 107 Pyridine Core M_I->M_I_CH3 - CH3• (-15 Da) M_CH3_CO [M - CH3 - CO]⁺ m/z 206 Ring Contraction M_CH3->M_CH3_CO - CO (-28 Da) M_CH3_CO->M_I_CH3 - I• (-127 Da)

EI-MS fragmentation pathway of iodinated 2-methoxy-4-methylpyridine highlighting diagnostic ions.

References

  • MDPI. "Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization." MDPI Analytics. Available at:[Link]

  • ACS Publications. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy." The Journal of Physical Chemistry A. Available at: [Link]

Sources

Comparative

Comparative analysis of cross-coupling yields using 5-Iodo-2-methoxy-4-methylpyridine

An Expert's Guide to Maximizing Cross-Coupling Yields with 5-Iodo-2-methoxy-4-methylpyridine Introduction: Unlocking the Potential of a Versatile Pyridine Building Block In the landscape of modern synthetic chemistry, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Maximizing Cross-Coupling Yields with 5-Iodo-2-methoxy-4-methylpyridine

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized pyridine scaffolds are of paramount importance.[1] 5-Iodo-2-methoxy-4-methylpyridine stands out as a highly valuable and versatile building block. Its specific substitution pattern—an electron-donating methoxy group, a methyl group, and a reactive iodo handle at the C5 position—makes it an ideal substrate for late-stage functionalization via palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among halo-pyridines for oxidative addition to a Pd(0) center, a critical step in these catalytic cycles.[2]

This guide provides a comprehensive comparative analysis of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to 5-Iodo-2-methoxy-4-methylpyridine. As direct experimental data for this specific substrate is dispersed, this analysis synthesizes field-proven insights and data from structurally analogous heteroaryl iodides to forecast optimal reaction conditions and expected yields. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for methodological development.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is the quintessential method for forming C-C bonds between aryl or vinyl partners.[1] For an electron-rich, sterically accessible substrate like 5-Iodo-2-methoxy-4-methylpyridine, the primary challenge is to facilitate efficient reductive elimination. The selection of an appropriate phosphine ligand is therefore critical to stabilize the palladium center and promote the catalytic cycle.

Causality of Component Selection:
  • Catalyst/Ligand System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems comprising a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos often deliver superior results.[3][4] XPhos accelerates the rate-limiting oxidative addition and promotes the final reductive elimination step, leading to higher turnover numbers and yields, particularly with challenging substrates.

  • Base: The choice of base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An inorganic base like K₃PO₄ or Cs₂CO₃ in an aqueous/organic solvent mixture is standard. Cesium carbonate is often more effective due to its higher solubility in organic solvents, which can lead to faster reaction rates.[5]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is typically employed to dissolve both the organic and inorganic reagents.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerExpected Yield (%)Mechanistic Rationale & Notes
Pd(PPh₃)₄ (4 mol%)-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92A classic, reliable system. The tetrakis(triphenylphosphine)palladium(0) complex is a direct source of the active Pd(0) catalyst. Yields are generally good for standard arylboronic acids.[1]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃Toluene or Dioxane100-110Hindered Arylboronic acids88-98The Pd₂(dba)₃/XPhos system is highly effective for coupling sterically demanding partners. XPhos enhances catalyst stability and activity, leading to excellent yields even with ortho-substituted boronic acids.[3][4]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃THF/H₂O80Heteroarylboronic acids85-95Palladium(II) acetate requires in-situ reduction, often by the phosphine ligand. SPhos is another excellent biarylphosphine ligand, often used for heteroaryl couplings.
Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OR)₂ + Base boronate_complex L₂Pd(II)(Ar¹)(Ar²) transmetalation->boronate_complex boronate_complex->pd0 reductive_elimination Reductive Elimination boronate_complex->reductive_elimination product Ar¹-Ar² reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol is adapted from established methodologies for similar substrates.[1]

  • Reagent Preparation: To an oven-dried reaction vessel, add 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Building C(sp²)–C(sp) Scaffolds

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, providing access to a wide range of alkynylpyridines.[6] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[7]

Causality of Component Selection:
  • Catalytic System: The standard catalyst is PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex more readily than the alkyne itself.[7]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure solubility of all reactants, especially for solid aryl iodides.[6]

Comparative Analysis of Conditions for Sonogashira Coupling
Catalyst System (Pd/Cu)BaseSolventTemperature (°C)Alkyne PartnerExpected Yield (%)Mechanistic Rationale & Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-50Phenylacetylene90-99The classic Sonogashira conditions. Mild temperatures are often sufficient for reactive iodides. Triethylamine acts as both base and solvent.[7]
Pd(OAc)₂ / PPh₃ / CuIDIPADMF65Aliphatic Alkynes85-95For less reactive or sterically hindered alkynes, a more polar solvent like DMF and slightly elevated temperatures can improve yields.[6]
Pd(PPh₃)₄ / CuIEt₃NToluene70Functionalized Arylacetylenes88-97This system is robust and tolerates a wide range of functional groups on both the alkyne and the aryl halide.
Sonogashira Catalytic Cycle

This diagram outlines the dual catalytic cycles involved in the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(I) pd0->pd_complex Ar-I Oxidative Addition pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide R-C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_i

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira reaction.[6][8]

  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv) in a mixture of degassed THF and Et₃N (2:1 v/v).

  • Inert Atmosphere: Purge the solution with argon for 15 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (3-5 mol%) to the flask under a counterflow of argon.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitored by TLC). A precipitate of triethylammonium iodide will often form.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalysts and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired alkynylpyridine.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in medicinal chemistry.[5] The reaction's success with heteroaryl halides like our target substrate is highly dependent on using a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand.

Causality of Component Selection:
  • Catalyst/Ligand System: The combination of a palladium precursor, such as Pd(OAc)₂, and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or DavePhos) is state-of-the-art.[5][9] These ligands facilitate the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways like β-hydride elimination.

  • Base: A strong base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice, permitting high reaction rates.[2] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher catalyst loadings or longer reaction times.[5]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Amine PartnerExpected Yield (%)Mechanistic Rationale & Notes
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBuToluene80-100Primary & Secondary Aliphatic Amines85-95A highly general and effective system. XPhos is excellent for a broad range of amines. NaOtBu ensures rapid deprotonation of the amine.[9][10]
Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)K₃PO₄Dioxane100Anilines80-92RuPhos is particularly effective for coupling anilines. K₃PO₄ is a milder base, which can be beneficial for functional group tolerance.[5]
XPhos Palladacycle G3 (2 mol%)-LHMDSTHF25-60Protic FG-containing Amines75-90Pre-formed palladacycles offer high stability and activity. LHMDS is a strong, non-nucleophilic base useful for substrates with acidic protons.[2][5]
Buchwald-Hartwig Amination Catalytic Cycle

This diagram depicts the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R¹R²NH + Base amido_complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex amido_complex->pd0 reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR¹R² reductive_elimination->product center

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a guide based on standard procedures and requires rigorous anhydrous and anaerobic techniques.[11]

  • Reagent Preparation: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction flask.

  • Substrate Addition: Add 5-Iodo-2-methoxy-4-methylpyridine (1.0 equiv).

  • Solvent and Amine Addition: Remove the flask from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) under an inert atmosphere. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by column chromatography.

Conclusion and Forward Look

5-Iodo-2-methoxy-4-methylpyridine is a prime substrate for a variety of high-yield cross-coupling reactions. For Suzuki-Miyaura couplings, a Pd₂(dba)₃/XPhos system with a carbonate base is predicted to provide the highest yields and broadest scope. For Sonogashira reactions, the classic PdCl₂(PPh₃)₂/CuI system in an amine solvent remains the most efficient and straightforward approach. Finally, for Buchwald-Hartwig aminations , a Pd(OAc)₂/XPhos catalyst paired with NaOtBu is the recommended starting point for achieving high conversion with a diverse range of amines. The protocols and comparative data presented herein provide a robust foundation for researchers to successfully functionalize this valuable pyridine building block, enabling the rapid synthesis of novel molecules for drug discovery and materials science.

References

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Journal of Organic Chemistry.
  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Molecular Diversity.
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. R Discovery.
  • Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry.
  • Buchwald-Hartwig Amin
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Arkivoc.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-2-methoxy-4-methylpyridine

Comprehensive Safety and Operational Guide for Handling 5-Iodo-2-methoxy-4-methylpyridine Introduction & Chemical Context 5-Iodo-2-methoxy-4-methylpyridine (CAS: 1092978-69-2) is a highly versatile halogenated building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5-Iodo-2-methoxy-4-methylpyridine

Introduction & Chemical Context

5-Iodo-2-methoxy-4-methylpyridine (CAS: 1092978-69-2) is a highly versatile halogenated building block frequently utilized in advanced drug discovery. It is particularly valuable in the synthesis of kinase inhibitors (such as DYRK1A inhibitors) via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[1][2]. While its solid state makes it seemingly easy to handle, the electrophilic nature of the iodo-pyridine scaffold presents specific toxicological risks. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS), providing you with the mechanistic causality behind our safety protocols to ensure absolute operational integrity and laboratory safety.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand why it is hazardous. Halogenated pyridines are highly lipophilic and electrophilic[3]. The lipophilicity allows the molecule to rapidly penetrate lipid bilayers (such as the stratum corneum of the skin), while its electrophilic nature makes it reactive toward biological nucleophiles, leading to acute toxicity and severe irritation upon exposure.

Table 1: Hazard Classification and Mechanistic Implications

Hazard ClassGHS CategoryMechanistic Implication & Causality
Acute Toxicity (Oral/Dermal/Inhal.) Category 4The electrophilic scaffold readily alkylates cellular targets upon systemic absorption.
Skin / Eye Irritation Category 2 / 2AThe lipophilic pyridine ring disrupts cellular membranes, causing localized inflammation.
STOT SE Category 3Inhalation of fine particulate dust causes immediate respiratory tract irritation.
Storage Instability N/AC-I bonds are sensitive to photo-oxidation; requires 2-8°C storage and an inert atmosphere to prevent degradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for the prolonged handling of pyridine derivatives. The following self-validating PPE system must be employed to guarantee safety:

  • Hand Protection (Critical): Do not rely solely on standard 4-mil nitrile gloves. Pyridine and its derivatives exhibit catastrophic breakthrough times (< 10 minutes) through standard nitrile and neoprene[4][5].

    • Protocol: For handling the dry solid, double-glove using heavy-duty nitrile (minimum 8-mil). If handling the compound in solution (e.g., dissolved in DMF or DCM), you must use a laminate film glove (e.g., Silver Shield / 4H) as the inner layer, with a nitrile outer layer to maintain tactile dexterity[6].

  • Eye/Face Protection: Tightly fitting safety goggles (ANSI Z87.1/EN 166 compliant). Standard safety glasses with side shields are inadequate against fine, aerosolized powders[7].

  • Body Protection: A flame-resistant, fully buttoned laboratory coat and closed-toe, non-porous footwear.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every step in this protocol is designed to mitigate aerosolization and dermal contact. A self-validating system requires that you verify your safety controls before beginning the chemical manipulation.

G Start Storage Retrieval (2-8°C, Argon Atmosphere) PPE Don PPE: Silver Shield Gloves, Goggles Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Solvent Dissolution (e.g., DMF, DCM) Weigh->Solvent Waste Halogenated Waste Disposal Weigh->Waste Spills/Dust Reaction Cross-Coupling Reaction Setup Solvent->Reaction Reaction->Waste

Fig 1: Operational workflow for handling 5-Iodo-2-methoxy-4-methylpyridine safely.

Step-by-Step Methodology:

  • Pre-Operational Verification: Confirm the fume hood face velocity is operating between 80–120 feet per minute (fpm). Verify the integrity of your Silver Shield gloves by inflating them slightly to check for microscopic pinholes.

  • Material Transfer: Retrieve the vial from 2-8°C storage. Allow it to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture via condensation, which accelerates the degradation of the iodo-substituent and compromises experimental yield.

  • Weighing: Perform all weighing inside the fume hood or a dedicated ventilated balance enclosure. Use a static-dissipative (e.g., grounded metal or ceramic) spatula. Causality: Halogenated organic powders easily accumulate static charge, causing them to repel from standard plastic spatulas and aerosolize, drastically increasing your inhalation risk[7][8].

  • Dissolution: Dissolve the solid in your reaction solvent directly within the tared vial before transferring it to the main reaction flask. Causality: This prevents the transfer of dry powder through the air, neutralizing the dust hazard and ensuring quantitative transfer.

Spill Response and RCRA Disposal Plan

A robust safety system plans for failure. If a spill occurs, execute the following operational plan:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress dust, then carefully wipe it up[7].

  • Solution Spills: Isolate the area. Apply a universal chemical absorbent (e.g., diatomaceous earth) to the liquid.

  • Disposal (RCRA Compliance): 5-Iodo-2-methoxy-4-methylpyridine and any contaminated consumables (gloves, wipes, empty vials) must be strictly segregated into Halogenated Organic Waste containers. Causality: Mixing halogenated waste with non-halogenated waste violates EPA/RCRA guidelines, as incinerating halogens under standard conditions can generate highly toxic dioxins and furans[9].

References

  • NextSDS. "5-Iodo-2-methoxy-4-methylpyridine — Chemical Substance Information." Available at:[Link]

  • PubChem. "3-Chloropyridine | C5H4ClN | CID 12287." National Institutes of Health. Available at:[Link]

  • ACS Publications. "Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors." Available at:[Link]

  • Chemcia Scientific. "MATERIAL SAFETY DATA SHEET - 5-Amino-6-iodo-pyridine-2-carbonitrile." Available at:[Link]

  • Syracuse University / North Safety Products. "Silver Shield Gloves Chemical Resistance Guide." Available at:[Link]

  • Duke University / Ansell. "Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report." Available at:[Link]

  • EPA NEPIS. "Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices." Available at:[Link]

Sources

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5-Iodo-2-methoxy-4-methylpyridine
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